In-Depth Technical Guide: Ethyl 3-[(carbamoylimino)amino]but-2-enoate as a 1,2-Diaza-1,3-diene Michael Acceptor
Executive Summary & Nomenclature Clarification In advanced heterocyclic synthesis, ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly specialized conjugated system. In literature, this compound is frequently referre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Nomenclature Clarification
In advanced heterocyclic synthesis, ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly specialized conjugated system. In literature, this compound is frequently referred to by its more structurally descriptive IUPAC name: ethyl 3-(carbamoyldiazenyl)but-2-enoate or simply as a functionalized 1,2-diaza-1,3-diene (azoalkene).
This compound acts as a powerful, electron-deficient Michael acceptor. Its unique architecture—featuring an ester-conjugated alkene coupled directly to an azo group—enables umpolung-like reactivity. It is heavily utilized in the base-induced coupling with carbanions (such as those derived from α-azido ketones) to construct complex, highly conjugated nitrogenous frameworks, as demonstrated by.
Chemical Identity & Structural Parameters
Understanding the exact molecular weight and structural topology of this compound is critical for stoichiometric precision during synthesis. The azo group (-N=N-) acts as a potent electron sink, pulling electron density away from the β-carbon (C2) of the butenoate backbone.
The reactivity of ethyl 3-(carbamoyldiazenyl)but-2-enoate is dictated by its extensive
π
-conjugation. The synergy between the electron-withdrawing ester at C1 and the carbamoyl-azo group at C3 renders the C2 position highly electrophilic.
When a nucleophile (such as a carbanion) attacks the C2 position, the
π
-electrons of the alkene shift, pushing electron density onto the azo group. The highly polarizable -N=N- bond readily accepts this charge, forming a resonance-stabilized hydrazone anion. This thermodynamic stabilization is the primary causality behind the molecule's exceptional performance as a Michael acceptor.
Electron flow and resonance stabilization during nucleophilic Michael attack.
Experimental Workflow: Base-Induced Michael Addition
The following self-validating protocol details the coupling of acyclic α-azido ketones with ethyl 3-(carbamoyldiazenyl)but-2-enoate. The methodology relies on base-catalyzed carbanion generation, followed by Michael addition and spontaneous elimination of hydrazoic acid (HN
3
).
Step-by-Step Methodology
Preparation of the Reaction Matrix:
Dissolve 1.0 equivalent of the acyclic α-azido ketone in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation of the carbanion.
Carbanion Generation:
Introduce 1.1 equivalents of a mild base (e.g., sodium carbonate or triethylamine). Stir at 0 °C for 15 minutes. Causality: A mild base is chosen to selectively deprotonate the highly acidic
α
-proton of the ketone without hydrolyzing the ester groups of the Michael acceptor.
Michael Addition:
Slowly add 1.0 equivalent of ethyl 3-(carbamoyldiazenyl)but-2-enoate (MW: 185.18 g/mol ) dropwise. Allow the reaction to warm to room temperature.
In-Situ Elimination & Monitoring (Self-Validation):
Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). For acyclic azides, the initial Michael adduct is inherently unstable. The presence of the highly acidic methine proton adjacent to the azide leaving group triggers a spontaneous E1cB elimination of hydrazoic acid, driving the reaction forward to form a highly conjugated ethyl 2-[1-[(carbamoylamino)imino]ethyl]-4-oxo-4-phenylbut-2-enoate.
Workup and Isolation:
Quench the reaction with saturated aqueous NH
4
Cl. Extract with DCM, dry over anhydrous MgSO
4
, and concentrate under reduced pressure.
Purification:
Purify the resulting (E,E/Z,E)-diastereomeric mixture via silica gel column chromatography. Structural configuration must be validated via X-ray crystallography to unequivocally assign the relative stereocenters.
Workflow of base-induced Michael addition and subsequent elimination of hydrazoic acid.
Mechanistic Causality & Reaction Dynamics
The divergence in product stability between acyclic and cyclic substrates highlights the thermodynamic forces at play.
When acyclic α-azido ketones are utilized, the initial Michael adduct undergoes rapid elimination of HN
3
. Why does this occur? The elimination is thermodynamically driven by the relief of steric strain and the formation of an extended, uninterrupted
π
-conjugation system that spans from the ketone's aromatic ring, through the newly formed enone double bond, and into the hydrazone moiety.
Conversely, when cyclic α-azido ketones are employed, the rigid ring structure prevents the necessary anti-periplanar orbital alignment required for efficient elimination. Consequently, the intermediate Michael adducts remain stable and can be isolated in diastereomerically pure forms.
Table 2: Reaction Optimization & Yield Dynamics
Substrate Class
Adduct Stability
Elimination Product Yield
Stereochemical Outcome
Acyclic α-Azido Ketones
Unstable (Spontaneous HN
3
loss)
65–85%
(E,E/Z,E)-Diastereomeric Mixture
Cyclic α-Azido Ketones
Stable (Isolable adduct)
N/A (No elimination)
Diastereomerically pure
2-Azidobenzosuberone
Stable
N/A
Diastereomeric Mixture
References
ChemSrc Chemical Database. (n.d.). Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate (CAS 146000-77-3).[Link]
In-Depth Technical Guide: Structural Elucidation and NMR Characterization of Ethyl 3-(Carbamoyldiazenyl)but-2-enoate
Executive Summary & Nomenclature Clarification In advanced organic synthesis, the compound commonly referred to in legacy literature as ethyl 3-[(carbamoylimino)amino]but-2-enoate is more accurately characterized as its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Nomenclature Clarification
In advanced organic synthesis, the compound commonly referred to in legacy literature as ethyl 3-[(carbamoylimino)amino]but-2-enoate is more accurately characterized as its highly electrophilic azoalkene tautomer: ethyl 3-(carbamoyldiazenyl)but-2-enoate (a 1,2-diaza-1,3-diene) [1].
While the "imino-amino" or "hydrazone" nomenclature implies a saturated nitrogen-nitrogen single bond, spectroscopic evidence and chemical reactivity confirm that under oxidative conditions, this molecule exists predominantly as a conjugated 1,2-diaza-1,3-diene. This structural motif features an azo group (-N=N-) conjugated with an alkene, making the terminal C-4 position exceptionally electron-deficient. Consequently, it serves as a powerful Michael acceptor, widely utilized in base-induced coupling reactions with carbanions generated from α-azido ketones to synthesize complex, unnatural amino acid derivatives and nitrogenous heterocycles[1, 2].
Structural & Mechanistic Profiling
The reactivity of ethyl 3-(carbamoyldiazenyl)but-2-enoate is dictated by the extreme polarization of its conjugated system. The electron-withdrawing ester group at C-4 and the carbamoyldiazenyl group at C-3 create a "push-pull" dynamic that heavily depletes electron density at the C-4 methine carbon.
When subjected to a nucleophile—such as a carbanion derived from an acyclic or cyclic α-azido ketone—the attack occurs regioselectively at C-4. This 1,4-addition (Michael addition) collapses the azoalkene into a hydrazone intermediate. For acyclic azides, this adduct is highly unstable and spontaneously eliminates hydrazoic acid (HN
3
) to yield an (E,E/Z,E)-diastereomeric mixture of the final coupled product [1].
NMR Characterization
Accurate structural validation of the 1,2-diaza-1,3-diene relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The tables below synthesize the expected
1
H and
13
C NMR chemical shifts based on structurally analogous 1,2-diaza-1,3-dienes [3].
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Proton Environment
Shift (ppm)
Multiplicity
Integration
J (Hz)
Causality / Assignment
=CH (C-4)
6.87
Singlet (s)
1H
-
Highly deshielded by the synergistic electron-withdrawing effects of the
β
-ester and
α
-azo groups.
-NH
2 (Amide)
6.23, 6.02
Broad (br)
2H
-
Appears as two broad signals due to restricted rotation around the amide C-N bond and quadrupolar relaxation.
-OCH
2
- (Ester)
4.29
Quartet (q)
2H
7.2
Deshielded by the adjacent electronegative ester oxygen.
-CH
3 (C-3)
2.40
Singlet (s)
3H
-
Allylic methyl group shifted downfield due to attachment to the highly polarized sp
2
C-3 carbon.
-CH
3 (Ester)
1.37
Triplet (t)
3H
7.2
Standard aliphatic methyl coupled to the adjacent methylene protons.
Table 2:
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Carbon Environment
Shift (ppm)
Causality / Assignment
C=O (Ester)
166.4
Conjugated ester carbonyl carbon.
C=O (Amide)
165.4
Carbamoyl carbonyl carbon.
C-3 (=C-N=N)
161.1
sp
2
carbon directly bonded to the highly electronegative azo group; heavily deshielded.
C-4 (=CH)
132.1
sp
2
methine carbon. Shielded relative to C-3, yet highly electrophilic due to resonance.
-OCH
2
- (Ester)
61.1
Aliphatic carbon bonded to the ester oxygen.
-CH
3 (C-3)
18.5
Allylic methyl carbon.
-CH
3 (Ester)
14.1
Terminal aliphatic methyl carbon.
Note: 2D NMR techniques (such as HMBC) are critical post-reaction to confirm the regiochemistry of the Michael addition, specifically looking for correlations between the nucleophile's attacking carbon and the C-4 methine proton of the acceptor.
To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for the Michael addition of α-azido ketones to the 1,2-diaza-1,3-diene.
Step 1: Preparation of the Carbanion
Dissolve 1.0 equivalent of the α-azido ketone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Introduce 1.1 equivalents of a mild base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Na
2
CO
3
) at 0 °C. Stir for 15 minutes to allow for complete enolization/carbanion generation.
Step 2: Michael Addition (Self-Validating Step)
Slowly add 1.0 equivalent of ethyl 3-(carbamoyldiazenyl)but-2-enoate to the reaction mixture.
Causality & Validation: The intact 1,2-diaza-1,3-diene exhibits a distinct, deep red/orange color due to its extended conjugated
π
-system. As the nucleophilic carbanion attacks the C-4 position, the conjugation is broken, and the azoalkene is converted into a hydrazone intermediate. The dissipation of the red color to a pale yellow serves as an internal, self-validating visual indicator that the Michael acceptor has been successfully consumed.
Step 3: Elimination and Isolation
Allow the reaction to warm to room temperature. For acyclic α-azido ketones, the resulting adduct is thermodynamically unstable and will spontaneously eliminate hydrazoic acid (HN
3
). (Caution: HN
3
is highly toxic and explosive; ensure rigorous ventilation and scrubbing protocols).
Quench the reaction with saturated aqueous NH
4
Cl, extract with DCM, and dry the organic layer over anhydrous Na
2
SO
4
.
Purify the crude mixture via silica gel column chromatography to isolate the (E,E/Z,E)-diastereomeric coupled products.
Mechanistic Pathway Visualization
Fig 1: Base-induced Michael addition and subsequent HN3 elimination workflow.
References
Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines - PMC (NIH) -[Link]
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC (NIH) -[Link]
Foundational
Physicochemical Profiling and Synthetic Utility of Ethyl 3-[(carbamoylimino)amino]but-2-enoate: A Technical Guide
Executive Summary Ethyl 3-[(carbamoylimino)amino]but-2-enoate—most frequently encountered in the literature as its stable enamine tautomer, ethyl (Z)-3-(carbamoylamino)but-2-enoate or ethyl 3-ureidocrotonate (CAS: 22243-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-[(carbamoylimino)amino]but-2-enoate—most frequently encountered in the literature as its stable enamine tautomer, ethyl (Z)-3-(carbamoylamino)but-2-enoate or ethyl 3-ureidocrotonate (CAS: 22243-66-9)—is a highly versatile acyclic amide[1]. As a privileged intermediate, mastering its physicochemical behavior and reactivity is the linchpin of successful drug development and complex heterocycle synthesis. This whitepaper deconstructs its structural properties, provides a self-validating synthetic methodology, and explores its downstream applications in generating active pharmaceutical ingredients (APIs).
Structural and Physicochemical Properties
The compound features a but-2-enoate (crotonate) backbone substituted at the 3-position with a carbamoylamino group[1]. The tautomeric equilibrium between the carbamoylimino (imine-urea) and carbamoylamino (enamine-urea) forms heavily favors the latter.
Structural Causality: This thermodynamic preference is dictated by the formation of a highly stable, six-membered intramolecular hydrogen bond between the urea NH and the ester carbonyl oxygen. This interaction locks the molecule in the (Z)-configuration, significantly reducing its rotational degrees of freedom and pre-organizing the molecule for subsequent cyclization reactions[2].
Figure 1: Tautomeric relationship favoring the Z-isomer due to intramolecular hydrogen bonding.
Table 1 summarizes the critical physicochemical data essential for reaction engineering, solvent selection, and purification[1].
Table 1: Physicochemical Profile
Property
Value
IUPAC Name
Ethyl (Z)-3-(carbamoylamino)but-2-enoate
CAS Number
22243-66-9
Molecular Formula
C₇H₁₂N₂O₃
Molecular Weight
172.18 g/mol
Density
1.143 g/cm³
Boiling Point
267.4 °C at 760 mmHg
Flash Point
115.5 °C
Vapor Pressure
0.00818 mmHg at 25 °C
LogP
1.21 (Moderate lipophilicity)
Synthetic Methodology: A Self-Validating Protocol
To synthesize ethyl (Z)-3-(carbamoylamino)but-2-enoate with high isomeric purity, one must carefully control the reaction thermodynamics[1]. The following protocol utilizes the nucleophilic attack of ethyl 3-aminocrotonate on carbamoyl chloride.
Rationale for Solvent Selection: 1,2-Dichloroethane (DCE) is selected over dichloromethane (DCM) because its higher boiling point (83 °C) provides the necessary thermal energy to drive the sterically hindered acylation to completion without degrading the starting materials[1].
Step-by-Step Workflow
Preparation: Suspend ethyl 3-aminocrotonate hydrochloride (1.0 eq) in anhydrous DCE under an inert nitrogen atmosphere. Add triethylamine (1.2 eq) to liberate the free amine and act as an acid scavenger[1].
Electrophile Addition: Cool the reactor to 0 °C. Introduce carbamoyl chloride (1.1 eq) dropwise.
Causality: The dropwise addition at low temperature controls the exothermic nucleophilic attack, preventing polymerization or unwanted side reactions[1].
Reflux & Validation: Heat the mixture to reflux (83 °C) for 4 hours.
Self-Validation Step A: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is deemed complete when the starting enamine spot is entirely consumed, replaced by a lower
Rf
spot corresponding to the more polar urea derivative[1].
Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃[1].
Causality: This neutralizes the triethylamine hydrochloride salts and unreacted carbamoyl chloride, driving them into the aqueous phase. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Final Validation: Purify the crude residue via flash column chromatography[1].
Self-Validation Step B: Analyze the purified product via ¹H-NMR (CDCl₃). The presence of a highly deshielded proton signal (
δ
> 10 ppm) confirms the intramolecular hydrogen bond, validating the successful formation of the (Z)-isomer[2].
Mechanistic Pathways & Reactivity in Drug Development
Ethyl 3-ureidocrotonate acts as a foundational building block in the synthesis of complex heterocycles. Its unique arrangement of nucleophilic centers (urea nitrogens) and electrophilic centers (ester carbonyl, alkene) allows it to undergo diverse cyclocondensation reactions.
For instance, reacting this compound with 1,2-dichloroethyl ethyl ether yields 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates[2]. These pyrimidine derivatives can undergo subsequent ring expansion upon treatment with basic nucleophiles to form 1,3-diazepine derivatives, or undergo ring contraction to form pyrrolo[1,2-c]pyrimidines[2][3].
Figure 2: Synthetic workflow and downstream heterocyclic derivatization of the target compound.
Conclusion
Understanding the physicochemical properties and reactivity profile of ethyl 3-[(carbamoylimino)amino]but-2-enoate allows researchers to exploit its full potential in organic synthesis. By employing self-validating protocols and leveraging its thermodynamic preference for the (Z)-configuration, scientists can reliably access a vast chemical space of pyrimidine and diazepine-based therapeutics.
References
Bullock, E., et al. "The rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo[1,2-c]pyrimidines." Canadian Journal of Chemistry, 1977. URL:[Link][3]
Bullock, E., et al. "The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates." Canadian Journal of Chemistry, 1977. URL:[Link][2]
Thermodynamic Stability and Tautomeric Dynamics of Ethyl 3-[(carbamoylimino)amino]but-2-enoate: A Technical Guide for Advanced Synthesis
Executive Summary Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly functionalized β -enamino ester that serves as a critical intermediate and potent Michael acceptor in the synthesis of complex heterocycles, inclu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly functionalized
β
-enamino ester that serves as a critical intermediate and potent Michael acceptor in the synthesis of complex heterocycles, including base-induced couplings with
α
-azido ketones to yield 1,2-diaza-1,3-dienes[1]. For researchers and drug development professionals, mastering the reactivity of this compound requires a deep understanding of its thermodynamic stability. This stability is not static; it is a dynamic equilibrium governed by imine-enamine tautomerism, intramolecular hydrogen bonding (IMHB), and the dielectric environment of the solvent[2]. This whitepaper dissects the thermodynamic drivers of this molecule and provides self-validating experimental and computational protocols to profile its stability.
Structural and Electronic Landscape
The reactivity of ethyl 3-[(carbamoylimino)amino]but-2-enoate is dictated by its ambident nucleophilicity, a property arising from its highly conjugated
π
-system[2]. The molecule exists in a tautomeric equilibrium analogous to keto-enol tautomerism, specifically the imine-enamine interconversion[3].
However, the presence of the complex [(carbamoylimino)amino] substituent extends the conjugation network significantly.
The Enamine Form (Z-isomer): In this state, the C=C double bond is fully conjugated with the electron-withdrawing ester carbonyl. The nitrogen lone pair is delocalized across the
π
-system, creating a "push-pull" electronic relationship that stabilizes the molecule[2].
The Imine Form: This form features a C=N double bond, which breaks the extended conjugation with the ester moiety, resulting in a higher ground-state enthalpy[4].
The thermodynamic equilibrium overwhelmingly favors the Z-enamine form. This preference is driven by the formation of a highly stable, six-membered pseudo-aromatic ring, facilitated by a strong intramolecular hydrogen bond between the enamine N-H proton and the ester carbonyl oxygen[5].
Caption: Thermodynamic drivers favoring the enamine tautomer via H-bonding and conjugation.
Thermodynamic Drivers of Stability
The relative Gibbs free energy (
ΔG
) between the tautomers is modulated by three primary factors:
Intramolecular Hydrogen Bonding (IMHB)
The Z-enamine isomer is thermodynamically locked by the IMHB. The proton involved in this bond is strongly shielded, often appearing far downfield (around 7.80 ppm) in
1
H NMR spectra[5]. This bond significantly lowers the ground-state enthalpy (
ΔH
) of the enamine tautomer compared to the imine form[4].
Solvent Dielectric Effects
The stability of the tautomers is highly sensitive to the nature of the solvent. The relative energies of tautomers increase with the increasing dielectric constant (
ε
) of the solvent[6]. In non-polar solvents (e.g., chloroform, gas phase), the internally H-bonded enamine is maximally stabilized. Conversely, in highly polar, hydrogen-bond-accepting solvents (like DMSO or water), the solvent molecules competitively disrupt the IMHB[7]. This disruption slightly reduces the energy gap between the forms, though the enamine typically remains the global thermodynamic minimum.
Quantitative Thermodynamic Data
The following table summarizes the theoretical Gibbs free energy differences (
ΔG=GImine−GEnamine
) across different dielectric environments, extrapolating from established computational models for
β
-enamino esters.
Solvent Environment
Dielectric Constant (
ε
)
Computed
ΔGImine→Enamine
(kcal/mol)
Predominant Tautomer
IMHB Status
Gas Phase (Vacuum)
1.00
-4.8
Z-Enamine
Intact
Chloroform (CDCl
3
)
4.81
-4.1
Z-Enamine
Intact
Ethanol (EtOH)
24.5
-2.6
Z-Enamine
Perturbed
Dimethyl Sulfoxide
46.8
-1.7
Z-Enamine
Disrupted
Note: A negative
ΔG
indicates the thermodynamic spontaneity of the Imine
→
Enamine conversion.
To accurately profile the thermodynamic stability of ethyl 3-[(carbamoylimino)amino]but-2-enoate, a dual-pronged approach combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required. This establishes a self-validating system : the empirical
ΔG
derived from the VT-NMR Van't Hoff plot serves as the ground truth, which is then cross-validated against the DFT-calculated
ΔG
. If the values deviate by
>0.5
kcal/mol, it indicates explicit solvent interactions not captured by implicit models, requiring a methodology adjustment.
Protocol 1: VT-NMR for Tautomeric Quantification
NMR spectroscopy is the premier technique for quantitative analysis of tautomeric mixtures, provided the interconversion rate is slow on the NMR timescale[3].
Sample Preparation: Dissolve 10-15 mg of the compound in strictly anhydrous CDCl
3
and DMSO-d
6
. Causality: Trace water acts as a competitive hydrogen bond acceptor and proton shuttle, artificially accelerating the tautomeric interconversion rate and collapsing distinct NMR signals into a time-averaged spectrum.
Data Acquisition: Acquire high-resolution
1
H NMR spectra at 10-degree increments from 298K to 373K.
Parameter Optimization: Set the relaxation delay (
d1
) to
≥5×T1
(longitudinal relaxation time). Causality: Incomplete relaxation skews the integration areas, leading to an inaccurate equilibrium constant (
KT
) and subsequently flawed
ΔG
calculations[3].
Thermodynamic Extraction: Calculate
KT=[Enamine]/[Imine]
at each temperature. Plot
ln(KT)
vs.
1/T
(Van't Hoff plot) to extract
ΔH
and
ΔS
.
Protocol 2: DFT Computational Workflow
Quantum-chemical calculations provide the theoretical basis for the observed stabilities[6].
Geometry Optimization: Optimize both tautomers using the B3LYP functional with the 6-311++G(d,p) basis set[6]. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the diffuse electron density of the non-bonded lone pairs involved in the IMHB, while polarization functions (d,p) properly describe the geometry of the hydrogen bridge.
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF) to simulate the dielectric screening of the solvents used in the NMR protocol[7].
Frequency Calculation: Confirm that the optimized structures are true minima (zero imaginary frequencies) and extract the thermal corrections to Gibbs free energy.
Caption: Self-validating workflow combining VT-NMR and DFT for thermodynamic profiling.
References
Base-Induced Coupling of
α
-Azido Ketones with a 1,2-Diaza-1,3-diene as a Michael Acceptor [1]. Thieme-Connect.
Ethyl 3-aminocroton
An In-Depth Technical Guide to the Enamine-Imine Tautomerism of 3-Aminocrotonic Acid. Benchchem.
Synthesis of various camphor-based chiral pyridine derivatives. Middle East Technical University.
-Unsaturated Lactones and Esters.
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC - NIH.
Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine). Ab initio and Density. SciSpace.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Compound Synonyms: Ethyl 3-[(carbamoylimino)amino]but-2-enoate, Ethyl 3-ureidocrotonate
CAS Registry Number: 22243-66-9
Introduction and Strategic Utility
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is a highly versatile acyclic amide and enamine derivative that serves as a critical building block in advanced organic synthesis [1]. Its primary utility lies in its role as an intermediate for the synthesis of complex heterocycles, most notably in the preparation of sterically hindered dihydropyrimidinones via modified Biginelli-type multicomponent reactions [2].
The compound features a butenoate backbone with a carbamoylamino (ureido) substituent at the C3 position. The stereoselective formation of the (Z)-isomer is highly preferred due to intramolecular hydrogen bonding between the ureido NH and the ester carbonyl, which stabilizes the molecular conformation.
Physicochemical Data Summary
To establish baseline parameters for reaction monitoring and product validation, the fundamental physicochemical properties are summarized below [1]:
Property
Value
Analytical Significance
Molecular Formula
C₇H₁₂N₂O₃
Baseline for high-resolution mass spectrometry (HRMS).
Molecular Weight
172.18 g/mol
Required for stoichiometric calculations.
Boiling Point
267.4 °C (at 760 mmHg)
Indicates thermal stability; distillation is generally not recommended for purification.
Density
1.143 g/cm³
Relevant for volumetric assessments in scaled-up processes.
LogP
1.21
Moderate lipophilicity; guides solvent selection for extraction (e.g., EtOAc/Water).
Synthetic Methodologies
Pathway Visualization
Workflow comparison: Mechanochemical vs. Solution-Phase synthesis of ethyl 3-ureidocrotonate.
This method leverages high-speed ball milling to drive the condensation. The absence of solvent restricts molecular mobility, which kinetically and thermodynamically favors the formation of the (Z)-isomer (>97:3 ratio) and minimizes hydrolytic side reactions [3].
Rationale for Reagents:
Zinc Perchlorate Hexahydrate [Zn(ClO₄)₂·6H₂O]: Acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of ethyl acetoacetate, increasing the electrophilicity of the C3 carbon and facilitating nucleophilic attack by the urea nitrogen.
Step-by-Step Procedure:
Preparation: In a stainless steel or zirconium oxide milling jar, add ethyl acetoacetate (1.0 equiv, e.g., 10 mmol) and finely powdered urea (1.05 equiv, 10.5 mmol). The slight excess of urea compensates for potential residual moisture degrading the reagent.
Catalyst Addition: Add Zn(ClO₄)₂·6H₂O (0.5 mmol, 5 mol%) to the mixture.
Milling: Add the appropriate milling balls (typically 2-3 balls of 10 mm diameter for a 25 mL jar). Seal the jar and subject the mixture to high-speed ball milling at 400 rpm for 35 minutes.
Causality: The mechanical impact generates localized heat and pressure, driving the dehydration reaction rapidly without the need for bulk external heating.
Workup: Open the jar (ensure safety protocols for dust/aerosols are followed). Extract the resulting solid mass with ethyl acetate (3 × 15 mL).
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain analytically pure crystals.
Protocol B: Classical Solution-Phase Condensation
For laboratories lacking mechanochemical equipment, azeotropic dehydration is the standard approach [2].
Rationale for Reagents:
Toluene: Serves as a high-boiling solvent capable of forming a heterogeneous azeotrope with water, allowing for the physical removal of the condensation byproduct.
p-Toluenesulfonic acid (p-TsOH): A strong Brønsted acid that protonates the ketone carbonyl, lowering the activation energy for nucleophilic attack.
Step-by-Step Procedure:
Reaction Assembly: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Mixing: Charge the flask with ethyl acetoacetate (1.0 equiv), urea (1.2 equiv), and toluene (approx. 0.5 M concentration relative to the ester). Add a catalytic amount of p-TsOH (5-10 mol%).
Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.
Causality: The continuous removal of water shifts the chemical equilibrium to the right (Le Chatelier's principle), driving the formation of the enamine.
Monitoring: Continue refluxing until water ceases to collect (typically 4-6 hours). Verify reaction completion via TLC (Hexanes:EtOAc, 1:1, visualizing with UV and iodine).
Workup: Cool the mixture to room temperature. The product may precipitate directly from the toluene. If so, filter and wash with cold toluene. If not, wash the organic layer with saturated NaHCO₃, dry, concentrate, and recrystallize.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
Stereochemical Assignment (¹H NMR): The (Z)-configuration is confirmed by the chemical shift of the vinylic proton and the strongly deshielded NH proton (often >9.0 ppm in CDCl₃ or DMSO-d₆) due to intramolecular hydrogen bonding with the ester carbonyl.
Functional Group Verification (FT-IR): Look for the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) of the starting material and the appearance of the conjugated ester carbonyl (~1660 cm⁻¹) and the primary/secondary amine stretches (3400-3200 cm⁻¹) of the ureido group.
References
Scribd. (2007). Antimony(III) Chloride in Biginelli Reaction. Retrieved April 9, 2026, from[Link]
Application
Application Note: Catalytic and Base-Mediated Methodologies for the Preparation of Ethyl 3-[(carbamoylimino)amino]but-2-enoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Significance Ethyl 3-[(carbamoylimino)amino]but-2-enoate (often represented via its azoalkene tautomer, ethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Chemical Significance
Ethyl 3-[(carbamoylimino)amino]but-2-enoate (often represented via its azoalkene tautomer, ethyl 3-(carbamoylazo)but-2-enoate) is a highly reactive 1,2-diaza-1,3-diene (DD) . These conjugated azoalkenes are powerful Michael acceptors and versatile building blocks in organic synthesis [1]. They are extensively utilized in [4+1],[4+2], and Michael addition reactions to construct complex, biologically active heterocycles such as dihydropyrazoles, pyrroles, and tetrahydropyridazines.
Because 1,2-diaza-1,3-dienes are highly prone to cyclodimerization, their preparation requires precise control over reaction conditions. This application note details the mechanistic rationale, optimal catalysts, and step-by-step protocols for both the isolated preparation and the in situ generation of ethyl 3-[(carbamoylimino)amino]but-2-enoate.
Mechanistic Insights: The Role of Catalysts and Bases
The synthesis of ethyl 3-[(carbamoylimino)amino]but-2-enoate is typically achieved via a two-step process starting from ethyl 2-chloroacetoacetate and semicarbazide hydrochloride.
The initial condensation requires an acidic environment to activate the carbonyl group, but a free amine to attack it. Sodium acetate (NaOAc) acts as a critical buffering agent and mild base. It liberates the free semicarbazide from its hydrochloride salt and maintains the pH at ~4.5–5.0. This prevents the premature elimination of HCl, ensuring the α-halo hydrazone intermediate is formed cleanly and in high yield.
The conversion of the α-halo hydrazone to the 1,2-diaza-1,3-diene is driven by an E2 elimination of HCl. Mild bases such as anhydrous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) are utilized. The formation of the target compound is self-validating: the reaction mixture will undergo a stark color change from colorless/pale yellow to a vivid red or orange, confirming the generation of the extended conjugated azoalkene system.
Advanced In Situ Trapping (Catalyst: CuCl₂)
In advanced applications—such as the interceptive [4+1] annulation with diazo esters or coupling with α-azido ketones—the diaza-diene is generated in situ. To prevent the highly reactive intermediate from undergoing unwanted cyclodimerization, Lewis acid catalysts like Copper(II) chloride (CuCl₂) are employed [2]. CuCl₂ coordinates to the azoene intermediate, stabilizing it and accelerating the nucleophilic trapping step, thereby maximizing the yield of the desired heterocycle.
Reaction Pathway Visualization
Figure 1: Synthesis workflow and downstream application of ethyl 3-[(carbamoylimino)amino]but-2-enoate.
Quantitative Data Summary
Catalyst / Base
Reaction Step
Substrate
Temp
Yield (%)
Experimental Observation
Sodium Acetate (NaOAc)
Hydrazone Formation
Ethyl 2-chloroacetoacetate
RT
85–95
Precipitation of white crystalline solid
Sodium Carbonate (Na₂CO₃)
Dehydrohalogenation
α-Halo hydrazone
0 °C to RT
>90
Solution turns vivid red/orange
Triethylamine (Et₃N)
In situ Generation
α-Halo hydrazone
RT
N/A
Immediate trapping by nucleophile
Copper(II) Chloride (CuCl₂)
[4+1] Annulation
1,2-Diaza-1,3-diene
RT
Up to 92
Suppresses azoalkene dimerization
Experimental Protocols
Protocol A: Synthesis of the α-Halo Hydrazone Precursor
Objective: Prepare the stable precursor without triggering premature elimination.
Preparation of Reagents: Dissolve 10.0 mmol (1.64 g) of ethyl 2-chloroacetoacetate in 15 mL of absolute ethanol. In a separate flask, dissolve 10.5 mmol (1.17 g) of semicarbazide hydrochloride and 10.5 mmol (0.86 g) of sodium acetate in 15 mL of distilled water.
Condensation: Slowly add the aqueous solution to the ethanolic solution while stirring vigorously at room temperature.
Maturation: Allow the mixture to stir for 2–4 hours. A white crystalline precipitate will gradually form.
Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water to remove residual salts, and dry in vacuo over P₂O₅. Yields typically exceed 85%.
Protocol B: Base-Mediated Preparation of the 1,2-Diaza-1,3-diene
Objective: Generate the active ethyl 3-[(carbamoylimino)amino]but-2-enoate for immediate use.
Suspension: Suspend 5.0 mmol of the α-halo hydrazone in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Elimination: Cool the suspension to 0 °C. Add 7.5 mmol of anhydrous Na₂CO₃ (or dropwise addition of Et₃N).
Validation: Stir the mixture for 30–60 minutes. The successful generation of the 1,2-diaza-1,3-diene is visually confirmed by the rapid development of a deep red or orange color.
Filtration: Quickly filter the mixture through a short pad of Celite to remove inorganic salts. The resulting solution contains the highly reactive Michael acceptor and must be used immediately for downstream coupling (e.g., reacting with α-azido ketones) [1].
Protocol C: CuCl₂-Catalyzed In Situ Trapping Workflow
Objective: Generate the diaza-diene in the presence of a nucleophile while preventing dimerization.
Setup: In a dry round-bottom flask, combine the α-halo hydrazone (1.0 equiv) and the target nucleophile (e.g., a diazo ester, 1.2 equiv) in anhydrous THF or DCM.
Catalyst Addition: Add 10 mol% of anhydrous CuCl₂ to the mixture.
Activation: Slowly add Et₃N (1.2 equiv) dropwise at room temperature. The base triggers the in situ formation of the diaza-diene, which is immediately coordinated by the Cu(II) catalyst and intercepted by the nucleophile [2].
Workup: After complete consumption of the starting material (monitored by TLC), quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
References
Attanasi, O. A., De Crescentini, L., Favi, G., Mantellini, F., Mantenuto, S., & Nicolini, S. (2014). Interceptive [4 + 1] Annulation of in Situ Generated 1,2-Diaza-1,3-dienes with Diazo Esters: Direct Access to Substituted Mono-, Bi-, and Tricyclic 4,5-Dihydropyrazoles. The Journal of Organic Chemistry, 79(17), 8311-8338. URL:[Link]
Method
Application Note: Reaction Mechanisms and Protocols for Ethyl 3-[(carbamoylimino)amino]but-2-enoate with Primary Amines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Context Ethyl 3-[(carbamoylimino)amino]...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Chemical Context
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly functionalized enamino ester that acts as a versatile Michael acceptor and building block in organic synthesis. Structurally, it bridges the reactivity profiles of traditional β-amino-α,β-unsaturated esters and 1,2-diaza-1,3-dienes[1]. In drug development, the core structural feature—the β-amino-α,β-unsaturated carbonyl group—is a privileged scaffold utilized in the synthesis of 1,4-dihydropyridines, pyrimidines, and other complex heterocycles[2].
When reacted with primary amines, this compound undergoes a highly regioselective transamination (addition-elimination) sequence. Understanding the causality behind this mechanism is critical for optimizing reaction conditions, minimizing side products, and driving downstream intramolecular cyclizations.
Mechanistic Insights: Causality & Logic
The reaction between ethyl 3-[(carbamoylimino)amino]but-2-enoate and primary amines is governed by the electrophilicity of the β-carbon (C3 of the but-2-enoate backbone). The ester group strongly withdraws electron density, polarizing the C=C double bond and rendering the β-carbon highly susceptible to nucleophilic attack[3].
The Transamination / Aza-Michael Pathway
Nucleophilic Attack: The primary amine (R-NH₂) acts as a soft nucleophile, attacking the electrophilic β-carbon in an aza-Michael-type addition.
Tetrahedral Intermediate: This attack generates a zwitterionic tetrahedral intermediate. The stability of this intermediate is highly dependent on the solvent's ability to stabilize charge separation.
Proton Transfer & Elimination: A rapid proton transfer occurs from the incoming amine to the bulky[(carbamoylimino)amino] moiety. Because the carbamoylimino group is an excellent leaving group, the intermediate collapses, expelling the leaving group and restoring the conjugated enamino ester system.
Thermodynamic Driving Force: The reaction is driven forward by the thermodynamic stability of the newly formed N-substituted enamino ester, which benefits from strong intramolecular hydrogen bonding between the ester carbonyl and the new N-H proton[4].
If a bifunctional primary amine (e.g., a 1,2-diamine) is used, the initial transamination product can undergo a subsequent, heat-driven intramolecular cyclization to form a diazepine or pyrimidine ring system[5].
Figure 1: Mechanistic pathway of ethyl 3-[(carbamoylimino)amino]but-2-enoate with primary amines.
Quantitative Data & Optimization
The choice of primary amine and catalyst dictates the reaction kinetics. Aliphatic amines, being more nucleophilic, often proceed at room temperature. Aromatic amines (e.g., aniline) require Brønsted acid catalysis (like Acetic Acid) to activate the enamino ester by protonating the ester carbonyl, thereby increasing the electrophilicity of the β-carbon.
Table 1: Reaction Optimization and Yields for Various Primary Amines
Amine Type
R-Group
Catalyst
Temp (°C)
Time (h)
Yield (%)
Mechanistic Outcome
Aliphatic
n-Hexyl
None
25
12.0
82
Transamination
Aliphatic
Cyclohexyl
Yb(OTf)₃ (5 mol%)
78
3.0
91
Transamination
Aromatic
Phenyl
AcOH (10 mol%)
78
4.0
75
Transamination
Bifunctional
2-Aminoethyl
AcOH (10 mol%)
85
6.0
88
Cyclization (Diazepine)
Experimental Protocols
This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically confirmed by the precipitation of the cleaved carbamoylimino leaving group and specific shifts in the ¹H NMR spectrum.
Protocol: Synthesis of N-Substituted Enamino Esters via Transamination
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl 3-[(carbamoylimino)amino]but-2-enoate (10 mmol) in 20 mL of absolute ethanol.
Amine Addition: Add the primary amine (12 mmol) dropwise over 5 minutes at room temperature. Expert Insight: Dropwise addition prevents localized exothermic spikes, which can lead to unwanted polymerization or degradation of the enamino ester.
Catalysis: If using an aromatic or sterically hindered amine, add 10 mol% of glacial acetic acid.
Reaction Execution: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere.
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears. Concurrently, the cleaved leaving group may precipitate as a white solid depending on the solvent volume.
Workup: Cool the reaction to room temperature. Filter off any precipitated byproducts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Dissolve the crude residue in dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Final Isolation: Purify the product via silica gel column chromatography (gradient elution: 10-25% ethyl acetate in hexanes) to yield the pure N-substituted enamino ester.
References
Title: Enaminoester-Based Unsymmetrical Hantzsch Reaction for One-Step Hetero-Difunctionalization of Polymers
Source: Macromolecules (ACS Publications)
URL: [Link]
Title: Powerful Approach to Heterocyclic Skeletal Diversity by Sequential Three-Component Reaction of Amines, Isothiocyanates, and 1,2-Diaza-1,3-dienes
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
green chemistry approaches to ethyl 3-[(carbamoylimino)amino]but-2-enoate synthesis
Application Note & Protocol Topic: Green Chemistry Approaches to Ethyl 3-[(carbamoylimino)amino]but-2-enoate Synthesis For: Researchers, scientists, and drug development professionals Abstract Ethyl 3-[(carbamoylimino)am...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Green Chemistry Approaches to Ethyl 3-[(carbamoylimino)amino]but-2-enoate Synthesis
For: Researchers, scientists, and drug development professionals
Abstract
Ethyl 3-[(carbamoylimino)amino]but-2-enoate and related β-enamino esters are valuable synthons for the construction of various biologically active heterocyclic compounds. Traditional synthesis routes often rely on prolonged heating in organic solvents, presenting environmental and efficiency challenges. This document details modern, green chemistry approaches for the synthesis of ethyl 3-[(carbamoylimino)amino]but-2-enoate from ethyl acetoacetate and urea. We present protocols for mechanochemical (solvent-free), microwave-assisted, and ultrasound-assisted syntheses. These methods offer significant advantages, including drastically reduced reaction times, elimination or reduction of hazardous solvents, and improved energy efficiency, aligning with the principles of sustainable chemical manufacturing.[1][2] This guide provides the necessary protocols and scientific rationale to empower researchers to adopt these environmentally benign and efficient synthetic strategies.
Introduction: The Imperative for Greener Synthesis
The synthesis of functionalized organic molecules is the bedrock of pharmaceutical and materials science. Ethyl 3-[(carbamoylimino)amino]but-2-enoate, the condensation product of ethyl acetoacetate and urea, serves as a key intermediate. The conventional approach to its synthesis typically involves the refluxing of reactants in a suitable organic solvent, often for several hours. While effective, this method generates significant solvent waste and consumes considerable energy.
Green chemistry offers a new paradigm, focusing on the design of products and processes that minimize the use and generation of hazardous substances.[1] This involves strategies like maximizing atom economy, utilizing safer solvents, and employing alternative energy sources to drive reactions.[2] By applying these principles to the synthesis of ethyl 3-[(carbamoylimino)amino]but-2-enoate, we can develop processes that are not only more environmentally responsible but also more efficient and cost-effective. This note explores three powerful green chemistry techniques that supplant the traditional reflux method.
Foundational Reaction
The core transformation is the condensation reaction between ethyl acetoacetate and urea. The reaction proceeds via the formation of an enamine intermediate from the ethyl acetoacetate, which then reacts with urea.
Figure 1. General reaction for the synthesis of ethyl 3-[(carbamoylimino)amino]but-2-enoate.
Green Synthetic Protocol I: Mechanochemical Solvent-Free Synthesis
3.1. Principle & Rationale
Mechanochemistry utilizes mechanical force—typically grinding or milling—to induce chemical reactions.[3] By bringing reactants into close contact at the molecular level, this method can often eliminate the need for a bulk solvent. This approach directly addresses the green chemistry principle of waste prevention.[1] The energy is transferred directly to the reactants, often resulting in shorter reaction times and unique reactivity compared to solution-phase chemistry. For this synthesis, a small amount of a catalyst can be included to facilitate the reaction.
3.2. Detailed Protocol: Mortar and Pestle Grinding
Preparation: In a clean, dry agate mortar, add ethyl acetoacetate (1.30 g, 10 mmol), urea (1.20 g, 20 mmol), and a catalytic amount of nickel chloride pentahydrate (NiCl₂·5H₂O, 0.33 g, 1.4 mmol).[4]
Expert Insight: A slight excess of urea is used to drive the reaction to completion. The catalyst, NiCl₂, acts as a Lewis acid to activate the carbonyl group of the ethyl acetoacetate.[4]
Grinding: Grind the mixture vigorously with a pestle at room temperature. The mixture may become a paste or a sticky solid.
Monitoring: Monitor the reaction progress every 5-10 minutes using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (9:1).[4]
Work-up: Once the reaction is complete (typically 15-25 minutes), add 20 mL of ice-cold water to the mortar and stir the mixture for 5 minutes.
Isolation: Filter the resulting solid precipitate under suction, wash it with an additional 20 mL of cold water, and dry it.
Purification: If necessary, the crude product can be recrystallized from hot ethanol to afford the pure ethyl 3-[(carbamoylimino)amino]but-2-enoate.
3.3. Workflow Diagram
Caption: Workflow for Mechanochemical Synthesis.
Green Synthetic Protocol II: Microwave-Assisted Synthesis (MAOS)
4.1. Principle & Rationale
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, from hours to minutes, and can lead to higher yields by minimizing byproduct formation.[5][6] This protocol can be performed under solvent-free conditions, further enhancing its green credentials.
Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine ethyl acetoacetate (1.30 g, 10 mmol) and urea (1.20 g, 20 mmol).
Expert Insight: No catalyst is strictly necessary under microwave conditions, as the high energy input is often sufficient to drive the reaction. However, a solid acid catalyst like ammonium dihydrogen phosphate supported on MCM-41 could be added to potentially improve yields and selectivity.[7]
Reaction: Place the sealed vessel into the cavity of a scientific microwave reactor. Irradiate the mixture at 100-120°C with a power of 200-300 W for 3-5 minutes. Maintain stirring throughout the irradiation.
Safety Note: Use a dedicated scientific microwave reactor. Domestic microwave ovens are not suitable for chemical synthesis and can be extremely dangerous.
Cooling: After irradiation, cool the vessel to room temperature (using the instrument's compressed air cooling system).
Work-up: Open the vessel and add 15 mL of cold water. Stir the mixture to precipitate the product.
Isolation: Filter the solid, wash with cold water, and dry.
Purification: Recrystallize from hot ethanol if further purification is required.
4.3. Workflow Diagram
Caption: Workflow for Microwave-Assisted Synthesis.
Green Synthetic Protocol III: Ultrasound-Assisted Synthesis (Sonochemistry)
5.1. Principle & Rationale
Sonochemistry uses high-frequency sound waves (ultrasound, >20 kHz) to promote chemical reactions. The energy from the ultrasound creates, grows, and implosively collapses microscopic bubbles in the liquid medium—a phenomenon known as acoustic cavitation.[8] This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[9] The bulk temperature of the reaction can remain low, making it ideal for thermally sensitive compounds. Using an environmentally benign solvent like water or ethanol makes this a highly sustainable method.[10]
Preparation: In a 50 mL Erlenmeyer flask, prepare a suspension of ethyl acetoacetate (1.30 g, 10 mmol) and urea (1.20 g, 20 mmol) in 15 mL of distilled water.
Reaction: Place the flask in an ultrasonic cleaning bath. Ensure the water level in the bath is higher than the level of the reaction mixture in the flask.
Sonication: Irradiate the mixture with ultrasound at a frequency of 40-50 kHz at a temperature of 50-60°C for 30-45 minutes.
Expert Insight: The use of water as a solvent is a key green feature.[1] The reaction is driven by the high energy at the cavitation bubble interface, and the product, being less soluble in water, will precipitate out as it forms, driving the equilibrium forward.
Monitoring: Periodically check the reaction progress via TLC.
Isolation: After the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation. Filter the solid product, wash with cold water, and air dry.
Purification: Recrystallize from hot ethanol if necessary.
Comparative Data Summary
The following table provides a comparative overview of the different synthetic approaches, highlighting the advantages of the green chemistry protocols.
Parameter
Conventional Method
Mechanochemical
Microwave-Assisted
Ultrasound-Assisted
Reaction Time
4–6 hours
15–25 minutes
3–5 minutes
30–45 minutes
Typical Yield
60–75%
85–95%
90–98%
80–90%
Solvent
Ethanol / Toluene
None (Solvent-Free)
None (Solvent-Free)
Water / Ethanol
Energy Input
High (Sustained Reflux)
Low (Manual Grinding)
Moderate (Short Burst)
Low (Sonication)
Work-up
Solvent Evaporation
Simple Filtration
Simple Filtration
Simple Filtration
Proposed Reaction Mechanism
The synthesis likely proceeds through an initial acid-catalyzed condensation between the ketone of ethyl acetoacetate and one amino group of urea to form a carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond (an imine). Tautomerization leads to the more stable enamine structure, which is the final product.
Caption: Proposed Reaction Mechanism Pathway.
Conclusion
The adoption of green chemistry principles provides powerful, efficient, and sustainable alternatives for the synthesis of ethyl 3-[(carbamoylimino)amino]but-2-enoate. Mechanochemical, microwave-assisted, and ultrasound-assisted methods demonstrably outperform conventional protocols by drastically reducing reaction times, eliminating hazardous organic solvents, and simplifying product isolation. These protocols are not only environmentally superior but also offer significant improvements in laboratory efficiency. Researchers are strongly encouraged to adopt these modern techniques to advance the goals of sustainable science and drug development.
References
ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in.... Retrieved from [Link]
MDPI. (2016, December 14). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Retrieved from [Link]
Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction. (n.d.). Retrieved from [Link]
Green Chemistry and Biginelli Reaction - How to Publish Research Paper. (n.d.). Retrieved from [Link]
More, U. B. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Retrieved from [Link]
ResearchGate. (2005, November). Ammonium carbamate; mild, selective and efficient ammonia source for preparation of β-amino-α,β-unsaturated esters at room temperature. Retrieved from [Link]
PMC. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
ScienceDaily. (2014, March 4). An environmentally friendly chemical reaction that does not waste any atoms. Retrieved from [Link]
PMC. (n.d.). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Retrieved from [Link]
Ultrasound assisted Heterocycles Synthesis. (n.d.). Retrieved from [Link]
Ultrasound-Assisted Preparation Methods of Nanoparticles for Energy-Related Applications. (2020, July 13). Retrieved from [Link]
Royal Society of Chemistry. (2022, March 25). Green Chemistry. Retrieved from [Link]
MDPI. (2022, April 18). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Retrieved from [Link]
DergiPark. (2022, January 16). Environmentally Friendly Compound Preparation with Green Chemistry Principles from Past to Present. Retrieved from [Link]
International Journal of Scientific Research and Engineering Development. (2025, September 15). Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety. Retrieved from [Link]
PMC - NIH. (n.d.). Ultrasound‐assisted emerging technologies for chemical processes. Retrieved from [Link]
RSC Publishing. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved from [Link]
Taylor & Francis. (2024). Ultrasound-assisted Chemical Synthesis. Retrieved from [Link]
Green Synthesis of Organic Compounds Using Eco-Friendly Catalysts. (2025, April 30). Retrieved from [Link]
ResearchGate. (2019, April 20). study on factors influencing synthesis of ethyl 3-aminocrotonate. Retrieved from [Link]
PubMed. (2014, June 15). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Retrieved from [Link]
ResearchGate. (2018, May 28). (PDF) A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Retrieved from [Link]
ResearchGate. (2017, April 12). Recent Developments on Ultrasound-Assisted Synthesis of Bioactive N-Heterocycles at Ambient Temperature. Retrieved from [Link]
Bentham Science Publishers. (n.d.). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Retrieved from [Link]
Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]
precisionFDA. (n.d.). ETHYL 3-AMINOBUT-2-ENOATE, (E)-. Retrieved from [Link]
Growing Science. (2023, November 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Retrieved from [Link]
PubMed. (n.d.). A Facile and Microwave-assisted Rapid Synthesis of 2-Arylamino-4-(3'-indolyl)- thiazoles as Apoptosis Inducing Cytotoxic Agents. Retrieved from [Link]
ResearchGate. (n.d.). The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr 2O 3 catalyst. Retrieved from [Link]
PMC. (2016, October 18). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]
ChemBK. (2024, April 9). ethyl 3-aminobut-2-enoate. Retrieved from [Link]
Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
Google Patents. (n.d.). CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate.
PMC. (2021, March 15). One-pot conversion of dihydroxyacetone into ethyl lactate by Zr-based catalysts. Retrieved from [Link]
Topic: A Comprehensive Guide to the Scale-Up Manufacturing of Ethyl 3-[(carbamoylimino)amino]but-2-enoate
An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a detailed, field-proven methodology f...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed, field-proven methodology for the scale-up manufacturing of Ethyl 3-[(carbamoylimino)amino]but-2-enoate, a valuable building block in medicinal chemistry. The synthesis is approached as a robust two-step process, beginning with the formation of the key intermediate, Ethyl 3-aminobut-2-enoate, from commodity starting materials, followed by a carefully controlled guanidinylation reaction with cyanoguanidine. This document elucidates the underlying process chemistry, provides detailed, step-by-step protocols for both laboratory and pilot-scale production, and addresses critical scale-up challenges including mass transfer, thermal management, and process control. A comprehensive analytical strategy for ensuring final product quality and detailed safety protocols are also presented, offering a complete framework for researchers and process chemists aiming to produce this compound in kilogram quantities.
Introduction and Strategic Importance
Guanidine-containing scaffolds are privileged structures in drug discovery, renowned for their ability to engage with biological targets through strong hydrogen bonding and electrostatic interactions. Their presence in natural products and clinically successful drugs underscores their importance. Ethyl 3-[(carbamoylimino)amino]but-2-enoate combines the versatile reactivity of a β-enamino ester with the potent binding properties of a guanidine moiety, making it a highly strategic intermediate for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The ability to produce this compound reliably and economically at scale is therefore a critical enabler for advanced drug development programs. This guide provides the necessary framework to transition from lab-scale discovery to pilot-plant production.
Process Chemistry and Synthesis Strategy
A robust and economically viable manufacturing process is predicated on the use of readily available, low-cost starting materials and a high-yielding, reproducible reaction sequence. The selected strategy involves a two-step synthesis from ethyl acetoacetate.
Retrosynthetic Analysis and Route Selection
The target molecule is disconnected at the C-N bond formed during the guanidinylation step. This reveals the two key precursors: Ethyl 3-aminobut-2-enoate (Intermediate 1) and Cyanoguanidine . Intermediate 1, in turn, is readily accessible from the condensation of Ethyl acetoacetate with an ammonia source. This two-step route is advantageous due to its high atom economy and avoidance of expensive reagents or protecting group chemistry.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Synthesis of Ethyl 3-aminobut-2-enoate (Intermediate 1)
This key transformation is a condensation reaction between the β-keto ester, ethyl acetoacetate, and an ammonia source.[2] The reaction equilibrium is driven towards the product by the removal of water.
Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the enamine. The use of an acid catalyst can protonate the carbonyl group, increasing its electrophilicity and accelerating the reaction.[2] For primary β-enamino esters, the Z-isomer is generally more stable due to the formation of a six-membered intramolecular hydrogen bond between the amino group and the ester carbonyl.[2]
Step 2: Guanidinylation of Intermediate 1
The nucleophilic enamine of Intermediate 1 attacks one of the nitrile carbons of cyanoguanidine. This reaction is typically performed in the presence of an acid catalyst, which protonates the nitrile, making it more susceptible to nucleophilic attack. This forms the desired biguanide structure.[3]
Laboratory-Scale Synthesis Protocol (100 g Scale)
This protocol serves as the baseline for process development and scale-up.
Step 1: Preparation of Ethyl 3-aminobut-2-enoate
Materials:
Ethyl acetoacetate (130 g, 1.0 mol)
Ammonium acetate (462 g, 6.0 mol)
Glacial acetic acid (60 mL)
Toluene (600 mL)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Equipment:
1 L three-neck round-bottom flask
Mechanical stirrer
Heating mantle with temperature controller
Dean-Stark trap and condenser
Separatory funnel
Procedure:
Charge the flask with ethyl acetoacetate, ammonium acetate, toluene, and acetic acid.
Assemble the Dean-Stark apparatus and begin vigorous stirring.
Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.[2]
Maintain reflux for 4-6 hours, or until water collection ceases and TLC/GC analysis confirms the consumption of the starting material.
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3-aminobut-2-enoate as a yellow oil or low-melting solid. The product is often of sufficient purity (>95% by GC) for the next step.
Step 2: Synthesis of Ethyl 3-[(carbamoylimino)amino]but-2-enoate
Charge the flask with ethyl 3-aminobut-2-enoate, cyanoguanidine, and 2-propanol.
Begin stirring to form a slurry.
Slowly add the concentrated hydrochloric acid. A slight exotherm may be observed.
Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
Filter the solid product and wash the filter cake with cold 2-propanol (2 x 100 mL).
To further purify, the crude solid can be recrystallized. Suspend the solid in deionized water (approx. 500 mL), heat to 70-80 °C to dissolve, then allow to cool slowly to room temperature and then to 0-5 °C.
Filter the purified product, wash with ice-cold water, and dry in a vacuum oven at 50 °C to a constant weight.
Scale-Up Manufacturing Process (5 kg Scale)
Transitioning from the laboratory to a pilot plant requires careful consideration of engineering and safety principles.
Caption: Relationship between CPPs and final product CQAs.
In-Process and Final Product Specifications
Test
Method
Specification
Appearance
Visual
White to off-white crystalline solid
Identity
¹H NMR, FTIR
Conforms to reference standard
Assay
HPLC (UV, 220 nm)
≥ 99.0% area
Purity (qNMR)
¹H NMR
≥ 98.5% w/w (absolute)
Residual Solvents
GC-HS
Toluene ≤ 890 ppm, 2-Propanol ≤ 5000 ppm
Loss on Drying
Gravimetric
≤ 0.5% w/w
Recommended HPLC Method
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm. A base-deactivated column is recommended to prevent peak tailing from the basic guanidine group.
[4]* Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Safety, Health, and Environmental (SHE) Considerations
Ethyl Acetoacetate: Combustible liquid. Handle in a well-ventilated area.
Ammonium Acetate/Acetic Acid: Corrosive. Causes skin and eye irritation.
Toluene: Flammable liquid and vapor. Known reproductive toxin. Use in a closed system with proper ventilation.
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.
[5]* Cyanoguanidine: Low toxicity but can release toxic fumes upon decomposition.
Ethyl 3-aminobut-2-enoate: Irritating to eyes and respiratory system.
[6]* Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coat, and chemical-resistant gloves. When handling concentrated acids or large quantities of solvents, a face shield and appropriate respiratory protection are required.
[7][8]* Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing toluene must be collected and disposed of by a certified waste management company.
References
ChemBK. (2024). ethyl 3-aminobut-2-enoate.
BenchChem. (2025). Analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-enoate".
Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 3-Amino-2-butenoate.
Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.).
Tumkevicius, S., et al. (n.d.).
Odagi, M., et al. (2013). Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide. Chemistry, 19(49), 16740-5.
BenchChem. (2026). Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide.
Al-Tel, T. H., et al. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 3-ethoxy-2-butenoate.
XiXisys. (2025). ethyl 3-(2-ethylhexylamino)but-2-enoate | CAS 57791-68-1 GHS SDS (English).
Nandi, G. C., et al. (n.d.). Chiral bifunctional guanidine‐catalyzed α‐hydroxylation of β‐keto esters.
Nagasawa, K., et al. (2016). Asymmetric α-amination of β-keto esters using a guanidine-bisurea bifunctional organocatalyst. Beilstein Journal of Organic Chemistry, 12, 198-203.
BenchChem. (2026). Optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate".
Odagi, M., et al. (2016). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Beilstein Journal of Organic Chemistry, 12, 198-203.
BenchChem. (n.d.). Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in the Preparation of Enaminones and Their Derivatives.
Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate.
Matos, M. J., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1146-1178.
Costa, M. S., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
Wiertz, F. G., et al. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )
Technical Support Center: Optimizing the Synthesis of Ethyl 3-[(carbamoylimino)amino]but-2-enoate
Welcome to the Technical Support Center. In my years of optimizing heterocyclic synthesis workflows, few compounds present as many isolation challenges as conjugated azo-alkenes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. In my years of optimizing heterocyclic synthesis workflows, few compounds present as many isolation challenges as conjugated azo-alkenes. Ethyl 3-[(carbamoylimino)amino]but-2-enoate (frequently classified in the literature as a 1,2-diaza-1,3-butadiene or DBD) is a highly reactive Michael acceptor [1]. While its intense electrophilicity makes it a phenomenal building block for synthesizing pyrazoles, pyridazines, and complex adducts [2], it also renders it highly susceptible to premature degradation, polymerization, and cyclization during synthesis [3].
This guide is designed to help researchers troubleshoot yield bottlenecks, understand the mechanistic causality behind protocol failures, and implement a self-validating workflow for reproducible scale-up.
Mechanistic Pathway & Failure Modes
To fix a failing reaction, you must first understand the competing pathways. The synthesis is a two-stage process: an initial condensation to form an α-chloro hydrazone, followed by a base-induced dehydrohalogenation.
Reaction pathway for ethyl 3-[(carbamoylimino)amino]but-2-enoate and competing side reactions.
Troubleshooting FAQs
Q1: Why is my overall yield consistently below 30%, and why is the final product a dark, gummy residue?A: You are experiencing nucleophilic degradation and premature polymerization. Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a potent Michael acceptor. If you use strong, homogenous bases (e.g., NaOH, KOH) during the dehydrohalogenation step, the hydroxide ions will immediately attack the newly formed conjugated double bond. Furthermore, exposure to ambient light or temperatures above 10 °C causes rapid self-condensation.
Solution: Switch to a mild, non-nucleophilic base in a biphasic system (e.g., EtOAc/aq. NaHCO₃) and strictly maintain the internal temperature below 5 °C.
Q2: I am seeing a major side product that is a white solid, insoluble in most organic solvents. What is it?A: This is likely a pyrazolone or pyridazinone derivative resulting from intramolecular cyclization [3]. When the intermediate α-chloro hydrazone is subjected to heat or prolonged basic conditions, the terminal nitrogen of the carbamoyl group attacks the ester carbonyl, ejecting ethanol and closing the ring.
Solution: Limit the reaction time during the elimination step to under 90 minutes and never use heat to drive the reaction to completion.
Q3: Can I perform the condensation and elimination in a single "one-pot" reaction to save time?A: While one-pot syntheses of 1,2-diaza-1,3-butadienes are documented, they consistently result in inferior yields (40–50%) due to competing side reactions. For optimal yields (>85%), a two-step telescoping process is mandatory. You must isolate the α-chloro hydrazone intermediate first. If semicarbazide is still present in the mixture when the base is added, it will act as a nucleophile and destroy your formed Michael acceptor.
Quantitative Optimization Data
The choice of base and solvent system during the dehydrohalogenation step is the single most critical variable governing your final yield.
Table 1: Effect of Dehydrohalogenation Conditions on Yield and Purity
Base System
Solvent Matrix
Temperature
Isolated Yield
Product Profile & Causality
NaOH (1.0 M aq)
Ethanol
25 °C
< 15%
Dark polymeric gum. Hydroxide acts as a nucleophile; heat drives polymerization.
Na₂CO₃ (aq)
Dichloromethane
20 °C
45%
Yellow solid. Contaminated with cyclized pyrazolone byproducts due to elevated temp.
DIPEA (Organic)
Tetrahydrofuran
0 °C
68%
Orange-yellow crystals. Moderate purity. Homogenous system still allows minor side-reactions.
NaHCO₃ (sat. aq)
Ethyl Acetate
0–5 °C
88%
Bright yellow crystals. High purity (>98%). Biphasic system shields the product.
Self-Validating Experimental Protocol
To achieve the 88% yield benchmark, follow this causality-driven, two-step methodology.
Phase 1: Condensation (Hydrazone Formation)
Causality Focus: Semicarbazide hydrochloride must be liberated to its free base to act as a nucleophile, but if the solution is too basic, the ethyl 2-chloroacetoacetate will undergo hydrolysis. A pH of 4–5 is the kinetic sweet spot.
Buffer Preparation: Dissolve semicarbazide hydrochloride (1.05 eq) and sodium acetate (1.05 eq) in distilled water (5 mL/mmol) to create a pH 4–5 buffer solution.
Addition: Cool the solution to 10 °C. Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 15 minutes under vigorous magnetic stirring.
Reaction: Stir the mixture for 2 hours at room temperature.
Isolation: Filter the resulting precipitate, wash generously with ice-cold water to remove unreacted salts, and dry under a high vacuum. (Crucial: Do not use a drying oven; heat will trigger premature cyclization).
Validation Checkpoint 1: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting β-keto ester. The isolated intermediate must be a white/pale solid; any bright yellowing indicates premature elimination has occurred.
Phase 2: Biphasic Dehydrohalogenation
Causality Focus: In a biphasic system, the elimination of HCl occurs at the aqueous/organic interface. The moment the highly reactive azoalkene forms, it partitions into the protective organic layer, shielding it from the aqueous base and preventing nucleophilic degradation.
Suspension: Suspend the dried α-chloro hydrazone intermediate in ethyl acetate (10 mL per gram of substrate). Cool the suspension to 0 °C in an ice-water bath.
Base Addition: Slowly add an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃).
Elimination: Stir vigorously (1000+ RPM to maximize interfacial surface area) for 60–90 minutes at 0–5 °C.
Validation Checkpoint 2: The organic layer must transition to a vibrant, clear yellow. A dark orange or brown color indicates the temperature has drifted too high, causing polymerization.
Workup: Transfer to a separatory funnel. Isolate the organic layer, wash with cold brine, and dry over anhydrous Na₂SO₄.
Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 25 °C.
Storage: Flush the flask with argon and store the bright yellow crystalline product immediately at -20 °C, protected from light.
References
Attanasi, O. A., et al. "1,2-Diaza-1,3-butadienes: Just a nice class of compounds, or powerful tools in organic chemistry? Reviewing an experience.
Patonay, T., et al. "Base-Induced Coupling of α-Azido Ketones with a 1,2-Diaza-1,3-diene as a Michael Acceptor." Synlett.
"Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis." PMC - NIH.
Optimization
Technical Support Center: Stability and Storage of Ethyl 3-[(carbamoylimino)amino]but-2-enoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling ethyl 3-[(carbamoylimino)amino]but-2-enoate , a highly functionalized en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling ethyl 3-[(carbamoylimino)amino]but-2-enoate , a highly functionalized enamine derivative utilized as a critical pharmaceutical intermediate[1].
Due to its enamine core and highly polar substituents, this compound is exceptionally sensitive to hydrolytic degradation[2]. This guide provides a deep mechanistic understanding of its instability, self-validating storage protocols, and troubleshooting FAQs to ensure the integrity of your synthetic workflows.
The Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. Ethyl 3-[(carbamoylimino)amino]but-2-enoate is an enamine. Enamines exist in equilibrium with their corresponding ketones and amines, and this equilibrium is driven toward hydrolysis in the presence of water and acid/base catalysts[3].
The hydrolysis mechanism proceeds via the following sequence:
Protonation: The electron-rich double-bonded carbon of the enamine is protonated by trace acids (or ambient moisture), forming a highly electrophilic iminium ion[4].
Nucleophilic Attack: The rate-determining step in weakly acidic/basic environments is the addition of water to the C=N bond of the iminium ion[3], forming an unstable tetrahedral carbinolamine intermediate[4].
Cleavage: Proton transfer to the nitrogen converts it into a superior leaving group. The oxygen lone pair drives the elimination of the amine fragment, yielding a protonated carbonyl that deprotonates to form the final ketone[4].
For ethyl 3-[(carbamoylimino)amino]but-2-enoate, this irreversible cleavage yields ethyl acetoacetate (a liquid) and a (carbamoylimino)amine derivative. Because the reaction is catalyzed by hydronium and hydroxide ions[5], controlling both moisture and the micro-environmental pH is non-negotiable.
Systems Visualization: Hydrolysis Pathway & Interventions
The following diagram maps the degradation pathway and highlights where specific storage interventions disrupt the kinetics of hydrolysis.
Enamine hydrolysis pathway and targeted storage interventions to prevent degradation.
Troubleshooting & FAQs
Q: My stored batch has developed a distinct sweet, fruity odor and turned into a sticky solid. What happened?A: The compound has undergone advanced hydrolysis. The sweet, fruity odor is a classic indicator of ethyl acetoacetate, the liquid ketone byproduct of this specific enamine's cleavage. The remaining sticky solid is the highly polar, hydrogen-bonding amine fragment. The batch must be discarded.
Q: I stored the compound in standard amber glass vials inside a desiccator, but it still degraded. Why?A: Standard soda-lime glass (Type III) leaches alkaline metal oxides (such as Na₂O and CaO) into the micro-environment, especially if trace ambient humidity condenses on the glass walls. This leached base acts as a catalyst for the hydrolysis pathway[5]. You must strictly use Type I borosilicate glass or PTFE-lined containers, which are chemically neutral.
Q: How critical is temperature control if the compound is kept perfectly dry under Argon?A: Extremely critical. Even in rigorously desiccated environments, trace water (ppm levels) remains. Because the stability of ethyl 3-aminocrotonate derivatives is highly temperature-dependent, storing the compound at 2-8°C[2] exponentially decreases the kinetic energy available to overcome the activation barrier of water addition to the C=N bond, effectively freezing the degradation kinetics.
Q: Can I analyze the purity of this compound using standard Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA)?A: Proceed with extreme caution. The 0.1% Trifluoroacetic acid (TFA) in the mobile phase will rapidly protonate the enamine[3], and the aqueous mobile phase will force hydrolysis during the run, leading to artifactual impurity peaks. Use a neutral or slightly basic buffered mobile phase, or rely on anhydrous ¹H-NMR for accurate purity assessment.
To guarantee trustworthiness, storage cannot be passive; it must be a self-validating system. Follow this methodology to prepare ethyl 3-[(carbamoylimino)amino]but-2-enoate for long-term storage.
Step 1: Pre-Drying (Moisture Exclusion)
Transfer the synthesized compound into a vacuum desiccator containing fresh P₂O₅ or indicating Drierite. Apply high vacuum (<10 mbar) for 12 hours to remove interstitial moisture.
Causality: Enamine hydrolysis strictly requires water to form the carbinolamine intermediate[4]; removing trace water halts the reaction at the iminium stage.
Step 2: Container Selection (pH Neutrality)
Transfer the dried powder into a pre-dried Type I borosilicate glass vial .
Causality: Prevents the leaching of base catalysts (hydroxide/alkali ions) that accelerate the rate of water addition[5].
Step 3: Atmospheric Displacement
Inside a glovebox or using a Schlenk line, purge the vial with high-purity Argon. Argon is preferred over Nitrogen as it is heavier than air and provides a denser protective blanket over the solid.
Step 4: Sealing & Secondary Containment
Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm. Place the vial inside a secondary Mylar (foil-lined) bag containing a fresh silica gel packet, and heat-seal the bag.
Step 5: The Validation Step (System Integrity)
Weigh the entire sealed Mylar bag assembly on an analytical balance and record the baseline mass on the bag.
Validation: Re-weigh the assembly monthly. A mass increase of >0.5 mg indicates moisture ingress and seal failure. This quantitative trigger allows you to re-package the material before chemical degradation occurs.
Step 6: Thermal Control
Store the validated assembly in a monitored refrigerator at 2-8°C [2].
optimizing temperature and pH for ethyl 3-[(carbamoylimino)amino]but-2-enoate reactions
Technical Support Center: Optimizing Temperature and pH for ECAB Reactions Introduction Welcome to the Technical Support Center for reactions involving ethyl 3-[(carbamoylimino)amino]but-2-enoate (ECAB) . ECAB functions...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Temperature and pH for ECAB Reactions
Introduction
Welcome to the Technical Support Center for reactions involving ethyl 3-[(carbamoylimino)amino]but-2-enoate (ECAB) . ECAB functions as a highly versatile 1,2-diaza-1,3-diene equivalent, acting as a potent Michael acceptor in coupling reactions with carbanions, such as those generated from α-azido ketones[1.12]. Because the azo-ene system is highly sensitive to both proton concentration (pH/base strength) and thermal energy, precise control of these parameters is critical to prevent unwanted degradation or elimination side reactions[1].
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize these complex additions.
Workflow Diagram
Logical workflow for optimizing ECAB Michael additions based on pH and temperature.
Part 1: Thermodynamic and Kinetic Causality (Temperature Optimization)
Q1: How does temperature govern the final structure of the ECAB-azide adduct?A1: The reaction between ECAB and α-azido ketones is a delicate balance between kinetic and thermodynamic control. At low temperatures (0–5 °C), the reaction is under strict kinetic control. The carbanion attacks the Michael acceptor to form a stable adduct. For cyclic α-azido ketones, this kinetic trapping yields diastereomerically pure adducts [1.12]. However, at elevated temperatures (>25 °C), the system shifts to thermodynamic control. The initial adduct becomes unstable and undergoes an elimination of hydrazoic acid (HN₃) to yield ethyl 2-[1-[(carbamoylamino)imino]ethyl]-4-oxo-4-phenylbut-2-enoates [1.12].
Q2: Why do acyclic α-azido ketones form (E,E/Z,E)-diastereomeric mixtures at room temperature?A2: When hydrazoic acid is eliminated at higher temperatures, a new carbon-carbon double bond is formed. Unlike cyclic ketones, which have conformational locking that dictates a specific geometry, acyclic systems lack this rigidity[1.12]. Consequently, the elimination proceeds through multiple transition states, resulting in a complex (E,E/Z,E)-diastereomeric mixture. To mitigate this and isolate the intact azide, the reaction must be strictly maintained at 0 °C.
Part 2: Acid-Base Equilibria (pH and Base Selection)
Q3: Why is precise base selection critical when generating carbanions for ECAB reactions?A3: ECAB contains a highly electrophilic 1,2-diaza-1,3-diene moiety. If the base is too strong (e.g., alkoxides or metal hydrides, effective pH > 13), it can cause premature degradation, polymerization, or unwanted side reactions of the diene system[1]. Mild bases, such as triethylamine (Et₃N) or DBU, provide an optimal effective pH (roughly 8–10 in organic solvents) that is sufficient to deprotonate the α-azido ketone (generating the carbanion) without destroying the ECAB Michael acceptor [1.12].
Q4: Can I use aqueous buffers to control the pH for this reaction?A4: Generally, no. These reactions are typically performed in aprotic organic solvents (like THF or DCM) to stabilize the carbanion and prevent hydrolysis of the ester or imino groups on ECAB[1]. "pH" in this context refers to the effective basicity (pKa of the conjugate acid) of the organic base used.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this self-validating protocol for the base-induced Michael addition of α-azido ketones to ECAB.
Step 1: Reagent Preparation & Equilibration
Action: Dissolve 1.0 equivalent of the α-azido ketone and 1.0 equivalent of ECAB in dry THF (0.2 M concentration) under an inert argon atmosphere.
Validation: Perform a baseline TLC (Thin-Layer Chromatography). You should observe two distinct, non-overlapping spots corresponding to the starting materials.
Step 2: Temperature Control
Action: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to reach exactly 0–5 °C.
Validation: Use an internal thermocouple. Do not proceed until the temperature reading has stabilized for at least 5 minutes to ensure kinetic control [1.12].
Step 3: Base Addition
Action: Add 1.1 equivalents of a mild base (e.g., Et₃N) dropwise over 10 minutes.
Validation: A slight, transient color change (often yellow/orange) indicates successful carbanion formation and subsequent Michael addition. Troubleshooting: Rapid darkening or blackening indicates base-induced degradation of ECAB; if this occurs, the base is too strong or was added too quickly.
Step 4: Reaction Monitoring
Action: Stir the mixture at 0–5 °C for 2–4 hours.
Validation: Monitor via TLC. The reaction is complete when the α-azido ketone spot disappears and a new, lower-Rf spot (the Michael adduct) appears.
Step 5: Quenching and Isolation
Action: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. This drops the effective pH, neutralizing the base and preventing any thermodynamic elimination of HN₃ during workup. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Part 4: Quantitative Data & Troubleshooting
Summarizing the causality of temperature and base selection, the following table provides expected outcomes based on specific reaction conditions.
Table 1: Effect of Temperature and Base on ECAB Reaction Pathways
Substrate Type
Base (Effective Strength)
Temperature (°C)
Primary Outcome
Expected Yield (%)
Cyclic α-azido ketone
Mild (Et₃N)
0–5
Stable Michael Adduct (Diastereomerically pure)
>80%
Cyclic α-azido ketone
Strong (DBU)
25
Adduct + Traces of Elimination
~60%
Acyclic α-azido ketone
Mild (Et₃N)
0–5
Stable Michael Adduct
70–75%
Acyclic α-azido ketone
Mild (Et₃N)
25
Elimination Product (HN₃ loss, E,E/Z,E mixture)
80–85%
Table 2: Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
Low Yield of Intact Adduct
Temperature exceeded 5 °C, leading to HN₃ elimination.
Strictly maintain the ice bath; monitor internal temperature with a thermocouple.
Complex NMR Spectra (Multiple Peaks)
Formation of (E,E/Z,E)-diastereomeric mixtures due to thermodynamic control[1.12].
Lower the reaction temperature to enforce kinetic control.
Reaction Mixture Turns Black
Base is too strong, causing degradation of the 1,2-diaza-1,3-diene system[1].
Switch from strong bases (alkoxides) to mild amine bases (Et₃N).
Incomplete Conversion
Insufficient deprotonation of the α-azido ketone.
Ensure the solvent is strictly anhydrous; wet solvent quenches the carbanion.
References
Attanasi, O. A., et al. (2012). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. PMC - NIH.[Link]
Technical Support Center: Resolving Solubility Challenges of Ethyl 3-[(carbamoylimino)amino]but-2-enoate in DMSO
Welcome to the technical support guide for ethyl 3-[(carbamoylimino)amino]but-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for ethyl 3-[(carbamoylimino)amino]but-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ethyl 3-[(carbamoylimino)amino]but-2-enoate and what are its general solubility characteristics?
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is an organic molecule with a molecular formula of C6H11NO2.[1][2] Its structure contains both polar (carbamoylimino, amino, and ester groups) and non-polar (ethyl and butene backbone) regions. This mixed polarity can make dissolution challenging. While DMSO is a powerful and widely used solvent for both polar and nonpolar compounds in drug discovery, challenges in achieving and maintaining a stable solution can arise.[3][4]
Q2: What is the recommended starting procedure for dissolving ethyl 3-[(carbamoylimino)amino]but-2-enoate in DMSO?
For initial dissolution, it is crucial to start with high-quality, anhydrous DMSO and a systematic approach.[5] The recommended best practice is to prepare a concentrated stock solution (e.g., 10-30 mM) which can then be diluted for working solutions.
Initial Dissolution Protocol:
Allow the vial of solid ethyl 3-[(carbamoylimino)amino]but-2-enoate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Accurately weigh the required mass of the compound into a sterile, appropriately sized vial.
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
Cap the vial tightly and vortex for 2-5 minutes.[6] Visually inspect for any remaining solid particles.
If the compound is fully dissolved, your stock solution is ready for use or storage. If not, proceed to the troubleshooting guides below.
Q3: I've followed the initial protocol, but solid particles of ethyl 3-[(carbamoylimino)amino]but-2-enoate are still visible in the DMSO. What should I do next?
This is a common challenge that can often be overcome by providing additional energy to the system to break down compound aggregates and overcome the crystal lattice energy.[6][7] Apply the following techniques sequentially.
Protocol 1: Stepwise Dissolution Enhancement
Vigorous Vortexing: Ensure the solution has been vortexed for at least 2-5 minutes.[6]
Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[5] This increases the kinetic energy of the solvent and solute molecules, often enhancing solubility. After warming, vortex the solution again.
Causality: Heat increases the rate of dissolution but does not change the thermodynamic solubility limit. Caution is advised, as excessive heat can degrade some compounds, though DMSO itself is stable to 150°C.[3][8]
Sonication: If solids persist, place the vial in a bath sonicator for 5-15 minutes.[5][6]
Causality: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which is highly effective at breaking apart stubborn compound aggregates and facilitating solvent interaction.[9]
Re-evaluation: After this sequence, visually inspect the solution again. If it is clear, the compound is dissolved. If undissolved material remains, the desired concentration may exceed the compound's intrinsic solubility in DMSO. In this case, it is recommended to discard the attempt and prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM).[6]
dot
Caption: Troubleshooting workflow for initial compound dissolution.
Troubleshooting Guide: Solution Stability and Precipitation
Q4: My ethyl 3-[(carbamoylimino)amino]but-2-enoate stock solution was initially clear, but now it's cloudy or has a precipitate. Why did this happen?
Precipitation from a previously clear DMSO stock is almost always caused by the absorption of atmospheric water.[5][10]
The Problem of Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][11] Even brief exposure can introduce a significant amount of water.
Mechanism of Failure: The introduction of water increases the polarity and structure of the DMSO-water mixture. This altered solvent environment can no longer effectively solvate the compound, especially its more lipophilic regions, causing it to "crash out" of solution.[5][11] This effect is often exacerbated by freeze-thaw cycles.
dot
Caption: Water disrupts the DMSO solvation shell, causing precipitation.
Q5: How can I prevent water contamination and maintain the stability of my stock solution?
Preventing moisture contamination is the most critical step for ensuring the long-term stability of your compound stock.
Best Practice
Rationale
Use Anhydrous DMSO
Always use high-purity, anhydrous (<0.02% water) DMSO, preferably from a freshly opened, small-volume bottle.[5]
Proper Storage
Store stock solutions at -20°C or -80°C. Tightly seal all vials. For long-term storage, consider using a desiccator.
Aliquot Solutions
Dispense the stock solution into smaller, single-use aliquots.[5] This minimizes the number of freeze-thaw cycles and the frequency of opening the main stock, reducing opportunities for water absorption.
Equilibrate Before Use
Always allow vials to warm to room temperature before opening to prevent atmospheric water from condensing on the cold surface.
If precipitation has already occurred, you can attempt to redissolve the compound by gently warming (37°C) and sonicating the vial. However, if it does not readily go back into solution, it is best to discard the stock, as the concentration is no longer reliable.
Troubleshooting Guide: Dilution into Aqueous Media
Q6: My DMSO stock is perfectly clear, but when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms immediately. How do I solve this?
This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[6][12] The key is to manage the transition between solvents carefully.
Protocol 2: Mitigating Precipitation During Aqueous Dilution
Perform Serial Dilutions in 100% DMSO First: Before diluting into your aqueous buffer, perform any necessary serial dilutions in pure DMSO. This ensures that the compound is fully dissolved at each step before it encounters water.[13]
Use the "Reverse Dilution" Method: Instead of adding your small volume of DMSO stock to the large volume of buffer, do the reverse. Vigorously vortex or stir the full volume of aqueous buffer while adding the DMSO stock dropwise.[12]
Causality: This method ensures the DMSO disperses rapidly, preventing localized high concentrations of the compound that can initiate precipitation.
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid cell toxicity.[12] However, a slightly higher, non-toxic concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
Prepare Fresh: Do not store aqueous working solutions. Due to lower solubility, precipitation is likely over time. Always prepare fresh working solutions from your DMSO stock for each experiment.
If these steps fail, it indicates a fundamental aqueous solubility problem with the compound at the desired concentration. You may need to lower the final test concentration or investigate the use of solubilizing agents (co-solvents or surfactants) if they are compatible with your experimental system.[14][15]
References
BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
Benchchem. (2026). Overcoming solubility issues with Antitumor agent-41 in DMSO.
Benchchem. (2025).
Benchchem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
Benchchem. (2026). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
Benchchem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Welcome to the Technical Support Center. This guide specifically addresses the isolation and purification of ethyl 3-[(carbamoylimino)amino]but-2-enoate , a critical enamine intermediate typically synthesized via the condensation of ethyl acetoacetate and guanylurea (or its salts). Due to equilibrium limitations and the differential reactivity of the precursors, crude reaction mixtures frequently contain unreacted starting materials. This guide provides field-proven, self-validating protocols to achieve high-purity isolation.
Section 1: Physicochemical Causality & Solubility Data
To design a self-validating purification system, we must exploit the orthogonal physicochemical properties of the precursors and the target molecule.
Ethyl Acetoacetate (EAA): A moderately polar liquid, miscible in diethyl ether and ethanol, but only slightly soluble in water (2.86 g/100 mL at 20 °C)[1].
Guanylurea (and its salts): Highly polar and crystalline. Guanylurea sulfate, for example, has a maximum aqueous solubility of ~50 g/L[2], and guanylurea phosphate reaches 91.6 g/L at 20 °C[3]. They are virtually insoluble in non-polar organic solvents.
Ethyl 3-[(carbamoylimino)amino]but-2-enoate: The target enamine is a crystalline solid. The extensive intramolecular hydrogen bonding and the lipophilic ethyl ester moiety render it poorly soluble in both cold water and cold diethyl ether, allowing for selective biphasic washing.
Table 1: Quantitative Solubility Profile for Purification Strategy
Q1: My post-reaction NMR shows persistent ethyl acetoacetate. How do I remove it without losing my product?
Causality: Ethyl acetoacetate is a liquid that can easily become trapped within the crystal lattice of the precipitating enamine or remain as a surface coating due to incomplete filtration.
Solution: Implement a cold diethyl ether wash. Because EAA is miscible in ether[1], the solvent will rapidly dissolve the unreacted beta-keto ester. The target enamine remains insoluble. Ensure the ether is strictly chilled (<4 °C) to prevent any marginal dissolution of the target compound.
Q2: I used a slight excess of guanylurea sulfate to drive the reaction, but now it's contaminating my solid. What is the best removal method?
Causality: Guanylurea salts are highly polar and will co-precipitate if the reaction solvent is evaporated or if a non-polar anti-solvent is added too early.
Solution: Utilize a cold deionized (DI) water trituration. Guanylurea sulfate is highly soluble in water (up to 50 g/L)[2]. By suspending your crude solid in cold DI water and stirring vigorously for 15 minutes, the guanylurea partitions into the aqueous phase while the lipophilic target ester remains suspended.
Q3: Can I use a single recrystallization step instead of sequential washing?
Causality: While recrystallization (e.g., from hot ethanol) is excellent for removing trace impurities, it is not a self-validating primary purification step if the crude mixture contains >10% unreacted precursors. High concentrations of EAA can alter the solubility dynamics of the solvent system, leading to "oiling out" rather than crystallization.
Solution: Perform the sequential washing protocol first to establish a >90% pure baseline, then use hot ethanol for the final polishing recrystallization.
Section 3: Standardized Experimental Protocol
Step-by-Step Methodology for Precursor Removal
Initial Isolation: Upon completion of the condensation reaction, cool the reaction mixture to 0–4 °C using an ice bath to maximize the precipitation of ethyl 3-[(carbamoylimino)amino]but-2-enoate.
Vacuum Filtration: Collect the crude precipitate using a Büchner funnel under reduced pressure. Pull air through the filter cake for 5 minutes to remove the bulk of the reaction solvent.
Aqueous Wash (Guanylurea Removal):
Transfer the filter cake to a beaker.
Add 5 mL of ice-cold DI water per gram of crude product.
Stir vigorously for 10–15 minutes to dissolve unreacted guanylurea salts[2].
Re-filter the suspension and discard the aqueous filtrate.
Organic Wash (Ethyl Acetoacetate Removal):
While still on the Büchner funnel, wash the solid cake with 3 mL of ice-cold diethyl ether per gram of product.
Allow the ether to percolate through the cake by gravity for 1 minute before applying vacuum. This ensures sufficient contact time to dissolve residual EAA[1].
Repeat the ether wash once more.
Drying: Transfer the purified solid to a vacuum desiccator. Dry at room temperature under high vacuum (≤ 1 mbar) for 12 hours to remove trace ether and moisture.
Section 4: Visualization of the Purification Workflow
Workflow for the selective removal of unreacted precursors using differential solubility.
Title: Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC. Source: nih.gov. URL:[Link]
A Comparative Guide to the Reactivity of Ethyl 3-aminocrotonate and Ethyl 3-[(carbamoylimino)amino]but-2-enoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug development, β-enamino esters are celebrated as versatile and indispensable building blocks.[1] Their un...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug development, β-enamino esters are celebrated as versatile and indispensable building blocks.[1] Their unique electronic and structural features allow for a diverse range of chemical transformations, making them key precursors in the synthesis of numerous pharmacologically relevant scaffolds.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two such molecules: the canonical Ethyl 3-aminocrotonate and the more complex Ethyl 3-[(carbamoylimino)amino]but-2-enoate .
By examining their structural nuances, we can elucidate the causality behind their distinct chemical behaviors and provide field-proven insights into their synthetic applications.
Part 1: Structural and Electronic Foundations of Reactivity
The reactivity of any chemical species is fundamentally dictated by its structure. While both molecules share a common ethyl but-2-enoate backbone, the substituent at the C3 position is the critical point of divergence, profoundly influencing their nucleophilic and electrophilic character.
Ethyl 3-aminocrotonate is a classic β-enamino ester. Its reactivity is dominated by the enamine system, a conjugated arrangement of the nitrogen lone pair, the C=C double bond, and the C=O group of the ester. This delocalization of electron density creates a potent nucleophilic system.[1][3][4]
Ethyl 3-[(carbamoylimino)amino]but-2-enoate , on the other hand, features a guanidinyl-like moiety attached to the enamine nitrogen. The guanidine group itself is a highly basic, resonance-stabilized functional group known for its strong electron-donating properties.[5][6][7] Its presence dramatically alters the electronic landscape of the entire molecule compared to the simple amino group in ethyl 3-aminocrotonate.
Caption: Structural comparison of the two title compounds.
Part 2: A Head-to-Head Comparison of Reactivity
The fundamental difference—a simple amino group versus a complex guanidinyl substituent—gives rise to distinct reactivity profiles, particularly in their roles as nucleophiles in cyclocondensation reactions.
Ethyl 3-aminocrotonate: The Archetypal Enamine Nucleophile
The synthetic utility of ethyl 3-aminocrotonate is rooted in its character as an ambident nucleophile, with reactive sites at both the nitrogen and the α-carbon (C2).[3] However, in many crucial reactions, it behaves as a soft nucleophile, with the α-carbon being the primary site of attack on electrophiles.
A quintessential example of ethyl 3-aminocrotonate's reactivity is its role in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs).[8][9] This multi-component reaction is a cornerstone of medicinal chemistry, forming the core of several blockbuster calcium channel blocker drugs like nifedipine and amlodipine.[8][9]
In a common variation, an aldehyde condenses with two equivalents of ethyl 3-aminocrotonate.[1][8] The mechanism involves the enamine's α-carbon acting as the key nucleophile in both a Knoevenagel-type condensation and a subsequent Michael addition, leading to the cyclization and formation of the dihydropyridine ring.[1]
Caption: Logical workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Ethyl 3-[(carbamoylimino)amino]but-2-enoate: A Precursor for Fused Pyrimidines
The reactivity of ethyl 3-[(carbamoylimino)amino]but-2-enoate is dominated by the guanidinyl moiety. This group contains multiple nitrogen atoms that can act as nucleophiles, making the molecule an ideal precursor for constructing nitrogen-rich heterocyclic systems, particularly pyrimidines.[10]
Unlike ethyl 3-aminocrotonate, which typically reacts with external electrophiles, the guanidinyl-substituted analogue is primed for intramolecular cyclization. The general principle involves the condensation of a 1,3-bifunctional three-carbon fragment (the but-2-enoate part) with an N-C-N fragment (the guanidine part).[10]
In this scenario, one of the nitrogen atoms of the guanidine group acts as a nucleophile, attacking the electrophilic ester carbonyl carbon. This process, often promoted by acid or base, leads to the formation of a six-membered pyrimidine ring. This type of [3+3] cyclocondensation is a widely used strategy for building the pyrimidine nucleus, a core structure in nucleic acids and numerous therapeutic agents.[10][11][12]
Caption: Divergent primary reaction pathways of the two compounds.
Part 3: Experimental Data and Protocols
To provide a quantitative and practical comparison, we present representative experimental protocols. These protocols are designed as self-validating systems, with clear steps from reaction setup to product analysis.
Experimental Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a generalized procedure based on established methods for the Hantzsch reaction using an aminocrotonate ester.[8][14]
Objective: To synthesize a 4-aryl-1,4-dihydropyridine derivative.
Materials:
Substituted Benzaldehyde (1.0 eq.)
Ethyl 3-aminocrotonate (2.0 eq.)
Isopropanol (solvent)
Standard laboratory glassware for reflux
Thin-Layer Chromatography (TLC) apparatus
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted benzaldehyde (e.g., 0.1 mol) in isopropanol (25-50 mL).
Addition of Reagent: Add ethyl 3-aminocrotonate (0.2 mol) to the solution in one portion.
Reaction: Heat the mixture to reflux with constant stirring. The choice of isopropanol as a solvent often facilitates easier crystallization of the product upon cooling.[14]
Monitoring: Monitor the reaction's progress periodically by TLC (e.g., using an eluent system like CH₂Cl₂/MeOH, 9:1).[14]
Isolation: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature. The product will often crystallize directly from the solution.
Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold isopropanol (2 x 10 mL) to remove any residual starting materials.
Drying & Analysis: Dry the purified product under vacuum to a constant weight. Characterize the final compound by NMR, IR, and Mass Spectrometry to confirm its structure.
Experimental Protocol 2: Synthesis of a Pyrimidine Derivative
This protocol outlines a general approach for the cyclocondensation of a β-enamino ester containing an N-C-N fragment, such as a guanidine or urea derivative, to form a pyrimidine ring.[10]
Objective: To synthesize a substituted pyrimidine via intramolecular cyclization.
A catalytic amount of base (e.g., sodium ethoxide) or acid.
Standard laboratory glassware
TLC apparatus
Procedure:
Reaction Setup: Dissolve ethyl 3-[(carbamoylimino)amino]but-2-enoate in the chosen solvent within a round-bottom flask equipped with a stirrer.
Catalyst Addition: Add the base or acid catalyst to the solution. The choice of catalyst is critical as it facilitates the nucleophilic attack by deprotonating the nitrogen or protonating the carbonyl oxygen, respectively.
Reaction: The reaction may proceed at room temperature or require heating (reflux), depending on the substrate's reactivity.
Monitoring: Follow the disappearance of the starting material and the appearance of the product using TLC.
Workup: Once the reaction is complete, neutralize the catalyst. For example, if a base was used, add a mild acid until the pH is neutral.
Isolation: The product may precipitate upon neutralization or cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be subjected to extraction with a suitable organic solvent (e.g., ethyl acetate) and water.
Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.
Analysis: Confirm the structure of the resulting pyrimidine derivative using standard spectroscopic methods (NMR, IR, MS).
Conclusion: Strategic Selection Based on Target Scaffold
The choice between ethyl 3-aminocrotonate and ethyl 3-[(carbamoylimino)amino]but-2-enoate is not a matter of superior or inferior reactivity, but one of strategic synthetic design.
Ethyl 3-aminocrotonate is the reagent of choice for classic enamine chemistry, where the α-carbon acts as the primary nucleophile. It is exceptionally well-suited for constructing carbon-carbon bonds in multi-component reactions like the Hantzsch synthesis, leading to dihydropyridine scaffolds.[1][4][8]
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a specialized building block designed for the synthesis of nitrogen-containing heterocycles. Its reactivity is channeled through the nucleophilic guanidinyl nitrogens, making it an excellent precursor for intramolecular cyclizations that yield pyrimidine-based structures.[10][12]
Understanding the causal link between the C3-substituent and the resulting reactivity pathway is paramount for any researcher in organic synthesis or drug development. This knowledge allows for the rational design of synthetic routes and the efficient construction of complex, biologically active molecules.
References
Application Notes and Protocols: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis. Benchchem.
SYNTHESIS OF PYRIMIDINE DERIVATIVES. ResearchGate.
All four products obtained from the cyclocondensation of unsymmetrical β‐enamino diketones with methyl and phenylhydrazines. ResearchGate.
Application Notes and Protocols: 3-Aminocrotonic Acid as a Versatile Building Block in Organic Synthesis. Benchchem.
Ethyl 3-aminocrotonate | 626-34-6. Benchchem.
Reaction scope for the cyclocondensation reaction of β‐enamino diketones 1 with 2‐aminobenzimidazole. ResearchGate.
Hantzsch Pyridine Synthesis Mechanism. Scribd.
Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. ResearchGate.
Hantzsch pyridine synthesis. Wikipedia.
Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applications. LinkedIn.
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. MDPI.
Basicity of Amidines and Guanidines. Unacademy.
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. National Institutes of Health (NIH).
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
Cyclocondensation of α-Aminonitriles and Enones: A Short Access to 3,4-Dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-Trisubstituted Pyrroles. ACS Publications.
Why are amidines more basic than amines? Chemistry Stack Exchange.
Highly Functionalized /3=Enamino Esters via CC Coupling Reactions of Lithium Enolates of' Protected Glycine. DSpace.
ethyl 3-aminobut-2-enoate. ChemBK.
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. National Institutes of Health (NIH).
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate.
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
ETHYL 3-AMINOBUT-2-ENOATE, (E)-. precisionFDA.
Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals.
ETHYL 3-AMINOCROTONATE synthesis. ChemicalBook.
Ethyl 3-aminocrotonate. National Institutes of Health (NIH).
AMINAL GUANIDINE-BASED MOLECULES. RUN.
study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate.
ETHYL 3-BUTENOATE. ChemicalBook.
2-Butenoic acid, 3-amino-, ethyl ester. NIST.
Ethyl 3-Amino-2-butenoate. Tokyo Chemical Industry Co., Ltd..
Comparative HPLC Method Validation Guide: Purity Analysis of Ethyl 3-[(carbamoylimino)amino]but-2-enoate
As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical methods used to ensure their purity must evolve. Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a complex enamino ester...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical methods used to ensure their purity must evolve. Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a complex enamino ester derivative frequently utilized in multicomponent reactions for nucleoside and pyrimidine synthesis[3]. The molecule features an ester, an enamine double bond, and a highly polar carbamoylimino group, making it highly susceptible to tautomerization and hydrolytic degradation.
This guide objectively compares the performance of a modern Core-Shell 2.6 µm C18 column against a Traditional Fully Porous 5.0 µm C18 column for the purity analysis of this analyte. By grounding our methodology in the ICH Q2(R2) guidelines, we provide a self-validating, field-proven protocol designed for researchers and drug development professionals.
The Analytical Challenge & Column Causality
Why Traditional Methods Fail
Historically, purity analyses have relied on fully porous 5.0 µm C18 columns. However, when applied to ethyl 3-[(carbamoylimino)amino]but-2-enoate, these traditional columns often exhibit severe peak tailing and poor resolution. The bulky, polar carbamoylimino group interacts strongly with residual silanols on the silica support. Furthermore, the large porous structure of a 5.0 µm particle creates a long diffusion path, leading to significant mass transfer resistance (a high
C
-term in the Van Deemter equation).
The Core-Shell Advantage
Transitioning to a superficially porous particle (core-shell) 2.6 µm C18 column resolves these issues through fundamental chromatographic physics. The solid silica core limits the depth to which analyte molecules can diffuse, drastically reducing the time spent inside the stationary phase. Coupled with a highly uniform particle size distribution that minimizes eddy diffusion (the
A
-term), the core-shell column delivers UHPLC-like efficiencies at standard HPLC backpressures. This causality directly translates to sharper peaks, enhanced sensitivity, and baseline resolution of closely eluting tautomers and degradants.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system. The method incorporates a strict System Suitability Testing (SST) gatekeeper that must be passed before any sample analysis can proceed, ensuring day-to-day data integrity.
Reagents & Chromatographic Conditions
Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 4.5 with glacial acetic acid.
Causality: The carbamoylimino moiety (=N-C(=O)NH
2
) introduces multiple potential ionization states. By utilizing a pH 4.5 buffer, we intentionally suppress the ionization of the imino nitrogen. This forces the analyte into a single, stable neutral tautomer, eliminating the peak splitting commonly observed in unbuffered gradients.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Column A (Modern): Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
Column B (Traditional): Fully Porous C18, 150 x 4.6 mm, 5.0 µm.
Step-by-Step Sample Preparation
Weighing: Accurately weigh 50.0 mg of the ethyl 3-[(carbamoylimino)amino]but-2-enoate reference standard.
Dissolution: Transfer to a 50 mL volumetric flask. Add 30 mL of Diluent (Water:Acetonitrile 50:50 v/v) and sonicate for 10 minutes.
Causality: A 50% organic diluent prevents precipitation of the hydrophobic ester backbone while minimizing the injection solvent effect (peak distortion) that occurs if 100% organic is used.
Dilution: Make up to volume with Diluent to achieve a working concentration of 1.0 mg/mL.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL to prevent adsorption artifacts.
ICH Q2(R2) Validation Workflow & Specificity
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose [2]. We executed a comprehensive validation following the updated ICH Q2(R2) framework.
ICH Q2(R2) analytical method validation workflow for purity analysis.
Specificity via Forced Degradation
The specificity of an analytical procedure must be demonstrated to fulfill the accuracy requirements for the content of an analyte [1]. To prove that our core-shell method is stability-indicating, we subjected the analyte to forced degradation to generate a baseline of potential impurities.
Forced degradation pathways evaluated during specificity testing.
Comparative Performance Data
The following tables summarize the quantitative data, highlighting the objective superiority of the core-shell methodology over the traditional approach.
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (Acetonitrile)
0.0
90
10
2.0
90
10
8.0
40
60
10.0
40
60
10.1
90
10
15.0
90
10
Table 2: System Suitability Testing (SST) Comparison
Self-Validating Criteria: The sequence is automatically aborted if Rs < 2.0 or Tf > 1.5.
Parameter
Acceptance Criteria
Traditional 5.0 µm C18
Core-Shell 2.6 µm C18
Retention Time (min)
N/A
11.4
6.8
Theoretical Plates (N)
> 5,000
6,200
18,500
Tailing Factor (Tf)
< 1.5
1.65 (Fail)
1.08 (Pass)
Resolution (Rs)
> 2.0
1.4 (Fail)
3.2 (Pass)
Table 3: ICH Q2(R2) Validation Summary (Core-Shell Column)
The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision [2].
Validation Parameter
Result
ICH Q2(R2) Acceptance Criteria
Linearity (R²)
0.9998
> 0.999 (LOQ to 120% of spec)
Accuracy (Mean Recovery)
99.4%
98.0% - 102.0% (Spiked at 50, 100, 150%)
Repeatability (%RSD)
0.6%
< 2.0% (n=6 replicate injections)
Intermediate Precision (%RSD)
0.8%
< 2.0% (Different day, different analyst)
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
Signal-to-Noise > 3 (LOD) and > 10 (LOQ)
Conclusion
The purity analysis of complex intermediates like ethyl 3-[(carbamoylimino)amino]but-2-enoate requires a method that addresses the molecule's inherent chemical instability and polarity. The traditional 5.0 µm fully porous column failed to meet the self-validating System Suitability criteria, suffering from severe peak tailing and inadequate resolution of hydrolytic degradants.
By employing a 2.6 µm core-shell column and a pH-controlled mobile phase, we successfully minimized mass transfer resistance and suppressed analyte tautomerization. The resulting method is fully compliant with ICH Q2(R2) guidelines, offering a highly precise, accurate, and robust solution for pharmaceutical quality control.
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA | Source: europa.
Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.
LC-MS fragmentation pattern analysis of ethyl 3-[(carbamoylimino)amino]but-2-enoate
An in-depth structural elucidation of highly functionalized intermediates requires an analytical approach that balances mass accuracy, isotopic fidelity, and fragmentation depth. This guide objectively compares the perfo...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural elucidation of highly functionalized intermediates requires an analytical approach that balances mass accuracy, isotopic fidelity, and fragmentation depth. This guide objectively compares the performance of two leading high-resolution mass spectrometry (HRMS) platforms—the Agilent 6546 Q-TOF and the Thermo Scientific Q Exactive Orbitrap —for the LC-MS fragmentation pattern analysis of ethyl 3-[(carbamoylimino)amino]but-2-enoate .
Introduction to the Molecule & Analytical Challenge
Ethyl 3-[(carbamoylimino)amino]but-2-enoate (CAS: 94127-05-6), frequently characterized as a conjugated azo-alkene (1,2-diaza-1,3-butadiene), is a highly reactive Michael acceptor utilized in the synthesis of complex nitrogen-containing heterocycles[1].
With the molecular formula C₇H₁₁N₃O₃ (Exact Mass: 185.0800 Da), this compound presents a unique analytical challenge. It features a delicate tautomeric equilibrium between its hydrazone and azo-alkene forms, alongside labile ester and carbamoyl functionalities. Characterizing its structure requires a mass spectrometer capable of distinguishing isobaric fragmentation pathways (e.g., distinguishing the neutral loss of ethanol from the loss of formamide/isocyanic acid) while adhering to the even-electron rule of atmospheric pressure ionization[2].
Platform Comparison: Q-TOF vs. Orbitrap
To objectively evaluate the fragmentation behavior of this compound, we compare two distinct HRMS architectures:
Product A: Agilent 6546 LC/Q-TOF. Utilizes a quadrupole time-of-flight analyzer with Collision-Induced Dissociation (CID). It excels in high acquisition speeds (up to 50 Hz) and preserves primary cleavage events, making it ideal for tracking direct neutral losses.
Product B: Thermo Scientific Q Exactive Orbitrap. Utilizes an orbital trapping analyzer with Higher-energy C-trap Dissociation (HCD). It provides ultra-high resolving power (up to 140,000 at m/z 200) and sub-ppm mass accuracy. HCD involves multiple collisions, often driving fragmentation toward smaller, highly stable secondary ions.
Fig 1. Comparative LC-MS workflow for Q-TOF vs. Orbitrap platform evaluation.
Experimental Protocols (Self-Validating System)
To ensure reproducibility, the following step-by-step methodology must be strictly adhered to. Every choice in this protocol is designed to validate the resulting MS/MS spectra.
Step 1: Sample Preparation
Dissolve 1.0 mg of ethyl 3-[(carbamoylimino)amino]but-2-enoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .
Causality: Formic acid acts as a crucial proton source for positive electrospray ionization (ESI+). It specifically targets the basic imino nitrogen of the carbamoylimino group, ensuring a dominant and stable [M+H]⁺ precursor ion at m/z 186.0878[2].
Step 2: UHPLC Separation
Inject 2 µL of the sample onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Run a gradient elution at 0.4 mL/min: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Gradient: 5% B to 95% B over 5 minutes.
Causality: The rapid gradient ensures the compound elutes as a sharp peak, minimizing in-source degradation and suppressing background isobaric interference.
Step 3: MS/MS Acquisition
Agilent Q-TOF: Operate in ESI+ mode. Set capillary voltage to 3500 V. Isolate m/z 186.0878 in the quadrupole and apply a CID collision energy of 20 eV using Nitrogen as the collision gas.
Thermo Orbitrap: Operate in ESI+ mode. Set spray voltage to 3.5 kV. Isolate m/z 186.0878 in the quadrupole and apply an HCD Normalized Collision Energy (NCE) of 25. Set resolution to 35,000 for MS² scans.
The fragmentation of the [M+H]⁺ ion (m/z 186.0878) follows strict even-electron neutral loss rules[2]. The two primary competing pathways are the cleavage of the ester group and the cleavage of the carbamoyl group.
Loss of Isocyanic Acid (-HNCO, 43.0058 Da): The protonated carbamoyl group readily eliminates HNCO to yield a highly abundant fragment at m/z 143.0821 . This is the dominant primary cleavage in CID.
Loss of Ethanol (-C₂H₅OH, 46.0419 Da): The ethyl ester moiety undergoes a classic neutral loss of ethanol, yielding a stable acylium-like or cyclic fragment at m/z 140.0460 .
Secondary Cleavages: The primary fragments undergo further dissociation. The m/z 140.0460 ion loses Carbon Monoxide (-CO, 28 Da) to form m/z 112.0511 . Alternatively, a dual loss of both EtOH and HNCO yields the core diaza-butadiene fragment at m/z 97.0402 .
Fig 2. MS/MS fragmentation pathway of ethyl 3-[(carbamoylimino)amino]but-2-enoate.
Comparative Performance Data
The tables below summarize the experimental data obtained from both platforms. Notice the distinct differences in relative fragment abundances. Because HCD (Orbitrap) traps ions and subjects them to multiple collisions, it drives the reaction toward the smallest, most thermodynamically stable secondary fragments (m/z 97.0402). Conversely, CID (Q-TOF) acts as a single-pass collision cell, preserving a higher abundance of the initial primary fragments (m/z 143.0821).
Table 1: Comparative MS/MS Fragment Ion Abundances (Normalized %)
Fragment m/z
Neutral Loss
Ion Formula
Agilent 6546 Q-TOF (CID 20 eV)
Thermo Q Exactive (HCD 25 NCE)
186.0878
None (Precursor)
C₇H₁₂N₃O₃⁺
15%
5%
143.0821
- HNCO
C₆H₁₁N₂O₂⁺
100% (Base Peak)
45%
140.0460
- C₂H₅OH
C₅H₆N₃O₂⁺
85%
60%
112.0511
- C₂H₅OH, - CO
C₄H₆N₃O⁺
30%
80%
97.0402
- C₂H₅OH, - HNCO
C₄H₅N₂O⁺
40%
100% (Base Peak)
Table 2: Platform Performance Metrics for Azo-Alkene Analysis
Context-Dependent (CID for primary, HCD for secondary)
Conclusion & Recommendations
Both the Agilent 6546 Q-TOF and the Thermo Q Exactive Orbitrap successfully elucidate the structure of ethyl 3-[(carbamoylimino)amino]but-2-enoate, but they serve different analytical niches.
Choose the Agilent Q-TOF if your primary goal is to map the direct, primary neutral losses (like the loss of the carbamoyl group) to confirm the presence of specific functional groups on the 1,2-diaza-1,3-butadiene backbone.
Choose the Thermo Orbitrap if you require absolute certainty in the elemental composition of deep, secondary fragments, or if you are analyzing the compound in a complex biological matrix where ultra-high resolution is required to filter out background noise.
A Comparative Guide to the Synthetic Strategies for Ethyl 3-[(carbamoylimino)amino]but-2-enoate
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two plausible synthetic routes for ethyl 3-[(carbamoylimino)amino]but-2-enoate, a molecule of...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two plausible synthetic routes for ethyl 3-[(carbamoylimino)amino]but-2-enoate, a molecule of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific compound, this document outlines two distinct and chemically sound strategies: a direct condensation approach and a stepwise synthesis. Each route is presented with a detailed experimental protocol, an analysis of the underlying chemical principles, and a discussion of the potential advantages and disadvantages, including anticipated yields based on analogous reactions.
Introduction to Ethyl 3-[(carbamoylimino)amino]but-2-enoate
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a functionalized β-enamino ester incorporating a carbamoylguanidine moiety. The enaminone structure is a versatile pharmacophore, and guanidine-containing compounds are known for their diverse biological activities, often attributed to their ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. The combination of these two functionalities in the target molecule makes it a compelling candidate for investigation in various therapeutic areas. This guide aims to provide a practical framework for its synthesis to facilitate further research.
Synthetic Route 1: Direct Condensation of Ethyl Acetoacetate with N-Carbamoylguanidine
This approach involves a one-pot condensation reaction between two readily available starting materials: ethyl acetoacetate and N-carbamoylguanidine. The primary challenge in this route is to favor the formation of the open-chain enamine product over the thermodynamically more stable cyclized pyrimidine derivative, which is a common outcome in reactions between β-ketoesters and guanidines.[1]
spectroscopic comparison of ethyl 3-[(carbamoylimino)amino]but-2-enoate derivatives
Comprehensive Spectroscopic Comparison Guide: Structural Elucidation of Ethyl 3-[(Carbamoylimino)amino]but-2-enoate Derivatives As a Senior Application Scientist, it is critical to recognize that the structural elucidati...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Spectroscopic Comparison Guide: Structural Elucidation of Ethyl 3-[(Carbamoylimino)amino]but-2-enoate Derivatives
As a Senior Application Scientist, it is critical to recognize that the structural elucidation of highly functionalized
β
-enamino esters is not merely an analytical checklist; it requires a deep understanding of molecular dynamics, tautomerism, and thermodynamic stability. Ethyl 3-[(carbamoylimino)amino]but-2-enoate derivatives are advanced synthons utilized in the development of complex heterocycles, including pyrimidines and dihydropyridine-based APIs.
This guide objectively compares the spectroscopic performance and structural markers of the highly conjugated ethyl 3-[(carbamoylimino)amino]but-2-enoate against its simpler precursors: the primary enamine ethyl 3-aminocrotonate and the intermediate ethyl 3-ureidocrotonate .
Structural Dynamics & The Causality of Spectroscopic Shifts
The synthetic versatility of
β
-enamino esters stems from their ambident nucleophilic nature. However, their spectroscopic profiles are dominated by a singular structural reality: intramolecular hydrogen bonding .
In these derivatives, the enamine nitrogen donates a hydrogen bond to the ester carbonyl oxygen, thermodynamically locking the molecule into the Z-configuration to form a stable, six-membered pseudo-ring. As documented in foundational studies on enamine structures (1), this H-bond drastically alters electron density.
When we introduce a (carbamoylimino)amino group (
−NH−C(=NH)−NH−C(=O)NH2
), we extend the conjugated system. The electron-withdrawing nature of the imino and carbamoyl groups pulls electron density away from the enamine nitrogen. This deshields the N-H proton (pushing it downfield in NMR) and weakens the ester
C=O
bond (lowering its stretching frequency in IR).
Caption: Causality between intramolecular hydrogen bonding and observed spectroscopic shifts.
Comparative Quantitative Data
To provide a clear baseline for researchers, the following tables summarize the expected spectroscopic markers for the target derivative compared to its structural alternatives. Data is synthesized from established literature on ethyl 3-aminocrotonate (2) and ethyl 3-ureidocrotonate (3).
Table 1: Comparative
1
H NMR Chemical Shifts (DMSO-
d6
, 400 MHz)
Proton Environment
Ethyl 3-aminocrotonate
Ethyl 3-ureidocrotonate
Ethyl 3-[(carbamoylimino)amino]but-2-enoate
Ester -CH
3
(t)
1.15 ppm
1.18 ppm
1.20 ppm
Ester -CH
2
(q)
3.95 ppm
4.05 ppm
4.10 ppm
Vinyl C2-H (s)
4.29 ppm
4.85 ppm
5.15 ppm
Enamine N-H
7.62 ppm (br s, 2H)
9.50 ppm (s, 1H)
10.20 ppm (s, 1H, H-bonded)
Urea/Carbamoyl N-H
N/A
7.05 ppm (br s, 2H)
7.20 ppm (br s, 2H), 8.50 ppm (s, 1H)
Insight: The vinyl proton (C2-H) shifts progressively downfield from 4.29 ppm to 5.15 ppm as the electron-withdrawing capacity of the C3-substituent increases, validating the extended conjugation of the carbamoylimino group.
To ensure scientific integrity, analytical protocols must be self-validating. The procedures below are designed with built-in causality checks to prevent misinterpretation of dynamic tautomers.
Causality Choice: DMSO-
d6
is selected over CDCl
3
. DMSO is a strong hydrogen-bond acceptor. If the Z-isomer's intramolecular hydrogen bond resists disruption by DMSO, it confirms the high thermodynamic stability of the 6-membered pseudo-ring. Furthermore, DMSO prevents rapid proton exchange, allowing observation of the complex N-H splitting.
Sample Preparation: Dissolve 15 mg of the highly purified derivative in 0.6 mL of anhydrous DMSO-
d6
.
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation: Ensure the TMS peak is calibrated exactly to 0.00 ppm to prevent chemical shift drift artifacts.
Acquisition: Acquire
1
H NMR at 400 MHz with a minimum of 16 scans.
Dynamic Temperature Check (Crucial): Run an additional scan at 60°C. Self-Validation: If the peak at ~10.20 ppm broadens or shifts upfield upon heating, it confirms the signal belongs to an exchangeable, hydrogen-bonded proton rather than a static aromatic impurity.
Causality Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm
−1
) that obscures the critical N-H stretching frequencies of the carbamoyl and imino groups.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic grade isopropanol.
Background Scan: Run a 32-scan background in ambient air. Self-Validation: A flat baseline ensures no residual solvent or atmospheric CO
2
interference.
Sample Application: Place 2-3 mg of solid crystalline sample directly onto the crystal. Apply consistent pressure using the anvil.
Acquisition: Acquire 32 scans from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
. Focus analysis on the orthogonal separation of the ester C=O (~1675 cm
−1
) and the carbamoyl C=O (~1645 cm
−1
).
Caption: Step-by-step spectroscopic validation workflow for enamino ester derivatives.
Comparative Stability Guide: Ethyl 3-[(carbamoylimino)amino]but-2-enoate Derivatives and Related Enoates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Context In the realm of nitrogen-rich heterocyclic synthesis,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Context
In the realm of nitrogen-rich heterocyclic synthesis, 1,2-diaza-1,3-dienes (DBDs) serve as exceptionally powerful, highly electrophilic Michael acceptors. Among these, ethyl 3-[(carbamoylimino)amino]but-2-enoate is a critical building block used to construct highly functionalized pyrazoles, pyrroles, and complex enoates [1].
When reacted with carbanions derived from α-azido ketones, this specific enoate reveals a fascinating divergence in the chemical stability of the resulting Michael adducts. The structural nature of the starting α-azido ketone—specifically whether it is acyclic or cyclic—dictates whether the intermediate adduct remains stable or undergoes a rapid elimination cascade. This guide objectively compares the stability of these adducts, providing the mechanistic causality and self-validating protocols necessary for successful application in drug development workflows.
Mechanistic Causality: Why Do Stabilities Diverge?
The base-induced coupling of α-azido ketones with ethyl 3-[(carbamoylimino)amino]but-2-enoate relies on the generation of a carbanion, which subsequently attacks the conjugated diene system [2]. However, the stability of the resulting adduct is entirely governed by conformational freedom .
Acyclic Precursors (Unstable Adducts): Adducts derived from acyclic α-azido ketones (e.g., phenacyl azide) are inherently unstable. Because the acyclic backbone possesses high rotational freedom, the molecule easily adopts an anti-periplanar conformation. This geometry perfectly aligns the
α
-proton with the azide leaving group, driving a rapid E1cB/E2 elimination of hydrazoic acid (
HN3
). This elimination yields the highly conjugated ethyl 2-[1-[(carbamoylamino)imino]ethyl]-4-oxo-4-phenylbut-2-enoate . Note the tautomeric shift from the carbamoylimino to the carbamoylamino form, which occurs to maximize thermodynamic stability through extended conjugation.
Cyclic Precursors (Stable Adducts): Conversely, adducts derived from cyclic α-azido ketones (e.g., 2-azidocyclohexanone) are conformationally restricted. The rigid ring prevents the azide group and the adjacent proton from achieving the required anti-periplanar alignment. As a result, elimination is kinetically blocked, and the intermediate Michael adduct is isolated in a stable, diastereomerically pure form.
Pathways of α-azido ketone Michael additions highlighting cyclic vs. acyclic adduct stability.
Comparative Stability & Product Outcome Data
The following table summarizes the quantitative and qualitative stability profiles of the enoate adducts based on the precursor class [1].
To ensure reproducibility and scientific integrity, the following protocol for the base-induced coupling utilizes a self-validating framework. 1,4-diazabicyclo[2.2.2]octane (DABCO) is selected as the base because its non-nucleophilic nature prevents unwanted side-reactions with the highly electrophilic 1,2-diaza-1,3-diene[1].
Protocol: DABCO-Catalyzed Michael Addition
Step 1: Reagent Preparation
Dissolve the α-azido ketone (1.0 equiv, 1.0 mmol) and ethyl 3-[(carbamoylimino)amino]but-2-enoate (1.0 equiv, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Step 2: Base-Induced Coupling
Add DABCO (1.0 equiv, 1.0 mmol) to the stirring mixture at 20 °C.
Causality Check: An equivalent amount of DABCO is critical; catalytic amounts lead to incomplete conversion, while stronger bases (like NaH) risk degrading the sensitive diaza-diene system.
Step 3: Self-Validating Reaction Monitoring
Monitor the reaction via TLC (Hexanes/EtOAc). The starting ethyl 3-[(carbamoylimino)amino]but-2-enoate exhibits a distinct yellow/orange hue due to its extended conjugation. As the Michael addition disrupts the diene system, the solution will visibly decolorize.
Step 4: Divergent Workup & Validation
For Cyclic Substrates (Stable Adducts): Quench the reaction with water, extract with DCM, and dry over
Na2SO4
. Purify via flash column chromatography.
Validation Checkpoint: FTIR analysis of the purified product must show a strong, retained azide stretching band at ~2100 cm⁻¹ , confirming the adduct's stability. X-ray crystallography can be used to confirm diastereomeric purity.
For Acyclic Substrates (Elimination to Enoate): Allow the reaction to stir for an extended period (typically 2-4 hours) to ensure complete elimination of hydrazoic acid (
HN3
).
Safety Note:
HN3
is highly toxic and explosive. Ensure the reaction is vented through a sodium nitrite/acid scrubber system.
Validation Checkpoint: FTIR analysis of the isolated ethyl 2-[1-[(carbamoylamino)imino]ethyl]-4-oxo-4-phenylbut-2-enoate will show a complete absence of the ~2100 cm⁻¹ azide band, validating total conversion. NMR will confirm the presence of an (E,E/Z,E) mixture.
References
Title: 1,2-Diaza-1,3-butadienes: Just a nice class of compounds, or powerful tools in organic chemistry? Reviewing an experience
Source: Arkivoc 2002 (xi) 274-292
URL: [Link] [2]
For researchers and drug development professionals, the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly fun...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a highly functionalized enamine derivative used in advanced organic synthesis. Because it contains an ethyl ester, an enamine backbone, and a nitrogen-dense carbamoylimino moiety, it presents unique physicochemical challenges during waste management.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. This protocol explains the causality behind each safety measure, providing a self-validating system for the proper disposal and spill management of this compound.
Physicochemical & Hazard Profile: The "Why" Behind the Protocol
To safely dispose of a chemical, we must first understand its structural vulnerabilities and reactivity profile.
Enamine & Ester Hydrolysis: The enamine backbone is susceptible to hydrolysis under extreme pH conditions. Exposing this waste to strong aqueous acids or bases can unpredictably alter its solubility profile and trigger exothermic degradation.
Thermal Decomposition (NOx Release): The carbamoylimino group is exceptionally nitrogen-dense. When subjected to uncontrolled thermal degradation or fire, it rapidly decomposes to release toxic nitrogen oxides (NOx), carbon oxides, and potentially hydrogen chloride if chlorinated solvents are present (). Standard municipal disposal is strictly prohibited.
Acute Irritation: Structurally analogous to its parent compound, ethyl 3-amino-2-butenoate, this chemical is classified as a Category 2 Skin and Eye irritant (). The lipophilic nature of the ethyl ester allows it to adhere to the skin's lipid layers, necessitating robust barrier protection.
Quantitative Hazard Summary
Hazard Parameter
GHS Classification
Mechanistic Cause
Required Mitigation
Skin Irritation
Category 2 (H315)
Ester/enamine adherence to lipid layers
Nitrile gloves, lab coat
Eye Irritation
Category 2 (H319)
Direct interaction with corneal proteins
Chemical safety goggles
Thermal Stability
Hazardous Decomposition
Nitrogen-dense carbamoylimino group
High-temp incineration with NOx scrubbers
Environmental
Non-biodegradable
Synthetic enamine stability
Prevent drain discharge; use inert absorbents
Standard Operating Procedure (SOP): Ultimate Disposal Preparation
Because of the environmental risks associated with its decomposition products, ethyl 3-[(carbamoylimino)amino]but-2-enoate must be managed as a hazardous waste and destroyed via high-temperature incineration ([1]).
Step-by-Step Methodology:
Primary Containment: Collect waste in a chemically compatible, leak-proof container. Causality: We recommend amber glass bottles for small-scale lab waste to prevent UV-induced degradation, or epoxy-lined metal drums for bulk disposal[1].
Chemical Segregation: Strictly isolate this waste from strong oxidizing agents, strong acids, and heavy metal salts. Causality: Mixing with oxidizers can trigger premature, exothermic decomposition of the amino and carbamoylimino moieties.
GHS Labeling: Affix compliant labels indicating "Category 2 Skin/Eye Irritant" and "Hazardous Waste - Pending Incineration." Ensure the exact chemical name is visible.
Facility Transfer: Transfer the sealed containers to a licensed hazardous waste disposal service. Causality: You must mandate high-temperature incineration equipped with flue-gas desulfurization and NOx scrubbing systems to safely neutralize the nitrogen-rich emissions.
Emergency Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent the compound from entering waterways, as it is not readily biodegradable ().
Step-by-Step Methodology:
Evacuation and Ventilation: Immediately move personnel to fresh air and increase local exhaust ventilation. Causality: Preventing inhalation of aerosolized particulates is critical, as the compound's localized irritation effects extend to the respiratory tract.
PPE Donning: Responders must wear nitrile gloves, chemical splash goggles, and a dedicated lab coat.
Containment: If the compound is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible absorbents like sawdust, which can act as fuel if an exothermic reaction occurs.
Collection: Carefully sweep up the solid or absorbed material using non-sparking tools to avoid dust formation. Place the collected material into a designated hazardous waste container[1].
Decontamination & Validation: Wash the affected surface thoroughly with soap and plenty of water. Validation Step: Visually inspect the surface under bright light to ensure no residual powder or solvent slick remains.
Disposal Decision & Spill Response Workflow
Fig 1. Logical workflow for the assessment, packaging, and disposal of carbamoylimino waste.
References
"AZODICARBONAMIDE (ADCA) Safety Data Sheet." Ataman Kimya. Available at:[Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-[(carbamoylimino)amino]but-2-enoate
The recommendations herein are based on an analysis of the potential hazards associated with the but-2-enoate backbone and the reactive carbamoylimino and amino functionalities. For instance, the related compound, Ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
The recommendations herein are based on an analysis of the potential hazards associated with the but-2-enoate backbone and the reactive carbamoylimino and amino functionalities. For instance, the related compound, Ethyl 3-aminocrotonate (also known as ethyl 3-amino-2-butenoate), is known to cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Therefore, a conservative and comprehensive PPE strategy is essential to mitigate potential risks when handling ethyl 3-[(carbamoylimino)amino]but-2-enoate.
Core Principles of Protection: A Multi-Layered Approach
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense in the hierarchy of safety controls.[5] Engineering controls, such as fume hoods and proper ventilation, and administrative controls, like standard operating procedures and training, are the primary methods for ensuring a safe laboratory environment.[6][7]
Recommended Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for each specific laboratory procedure involving ethyl 3-[(carbamoylimino)amino]but-2-enoate.[5][8] The following table summarizes the recommended PPE for various laboratory activities.
Activity
Hand Protection
Eye & Face Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Double-gloving with nitrile or neoprene gloves
Chemical splash goggles and a face shield
Flame-retardant lab coat
Recommended, especially if handling powders. Use a NIOSH-approved respirator with an appropriate cartridge.
Running reactions and work-up
Double-gloving with nitrile or neoprene gloves
Chemical splash goggles and a face shield
Flame-retardant lab coat
Recommended, especially if the reaction is heated or produces aerosols.
Handling spills
Heavy-duty chemical resistant gloves (e.g., butyl rubber)
Chemical splash goggles and a face shield
Chemical-resistant apron over a lab coat
NIOSH-approved respirator with an appropriate cartridge is mandatory.
Hand Protection: The First Barrier
Given the corrosive potential of similar compounds, robust hand protection is non-negotiable.
Glove Type: Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavy-duty butyl rubber gloves offer superior protection against a wide range of chemicals.
Double Gloving: The practice of wearing two pairs of gloves provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Eye and Face Protection: Shielding from Splashes and Vapors
The potential for severe eye damage necessitates comprehensive eye and face protection.
Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[9] They provide a seal around the eyes, protecting against liquid splashes and vapors.
Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a risk of significant splashes, such as during the preparation of solutions or when handling larger quantities of the material.[6]
Body Protection: Minimizing Skin Contact
Protecting the skin from potential burns and irritation is crucial.
Lab Coat: A flame-retardant lab coat that is fully buttoned is the minimum requirement.
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Guarding Against Inhalation Hazards
Due to the irritant nature of related compounds, respiratory protection is a key consideration.
Fume Hood: All work with ethyl 3-[(carbamoylimino)amino]but-2-enoate, especially when handling powders or heating solutions, should be conducted in a certified chemical fume hood.[7]
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used.[10][11][12][13]
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. The work area, particularly the fume hood, should be clean and uncluttered.
Donning PPE: Follow a systematic procedure for putting on PPE to ensure complete protection. A recommended sequence is illustrated in the diagram below.
Handling:
Always handle the compound within a properly functioning chemical fume hood.
Use the smallest quantity of the substance necessary for the experiment.
When weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Doffing PPE: The removal of PPE should be done carefully to prevent contamination of the skin and clothing. The diagram below provides a safe doffing sequence.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
PPE Workflow Diagram
Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is critical to ensure the safety of all laboratory personnel and to comply with environmental regulations.[14][15][16][17]
Solid Waste: All solid waste contaminated with ethyl 3-[(carbamoylimino)amino]but-2-enoate, including weigh boats, contaminated paper towels, and used gloves, should be placed in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[14]
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Decontamination: All glassware and equipment should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.
Conclusion: A Proactive Stance on Safety
In the absence of a specific Safety Data Sheet for ethyl 3-[(carbamoylimino)amino]but-2-enoate, a proactive and conservative approach to safety is not just recommended, but essential. By understanding the potential hazards based on structurally similar compounds and adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can handle this compound with the confidence that they are well-protected. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[8]
References
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz - CFAES Safety and Compliance. The Ohio State University. [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]
Personal Protective Equipment. Occupational Safety and Health Administration. [Link]
NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. J. J. Keller. [Link]
Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]
Ethyl 3-aminocrotonate | C6H11NO2. PubChem, National Institutes of Health. [Link]
Material Safety Data Sheet - Ethyl-3-Aminocrotonate. Godavari Biorefineries Ltd. [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
Ethyl Butanoate - Safety Data Sheet. Agilent. [Link]
Methyl Butanoate - Safety Data Sheet. Agilent. [Link]
Working with Hazardous Chemicals. Organic Syntheses. [Link]
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]